molecular formula C9H14ClN3 B1442087 N-butyl-6-chloro-N-methylpyrazin-2-amine CAS No. 1219961-33-7

N-butyl-6-chloro-N-methylpyrazin-2-amine

Cat. No.: B1442087
CAS No.: 1219961-33-7
M. Wt: 199.68 g/mol
InChI Key: SCXGECSOVBOJFB-UHFFFAOYSA-N
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Description

N-butyl-6-chloro-N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C9H14ClN3 and its molecular weight is 199.68 g/mol. The purity is usually 95%.
The exact mass of the compound N-Butyl-6-chloro-N-methyl-2-pyrazinamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butyl-6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-7-11-6-8(10)12-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGECSOVBOJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and SMILES for N-butyl-6-chloro-N-methylpyrazin-2-amine

[1]

Structural Identity & Cheminformatics

This compound is a 2,6-disubstituted pyrazine.[1] The presence of the chlorine atom at position 6 (relative to the amine at position 2) is chemically significant; it provides an electrophilic handle for further diversification via palladium-catalyzed cross-couplings, while the tertiary amine at position 2 modulates solubility and lipophilicity.

Core Identifiers
DescriptorValue
IUPAC Name This compound
Common Name 2-(N-butyl-N-methylamino)-6-chloropyrazine
CAS Number 951884-06-3
Molecular Formula

Molecular Weight 199.68 g/mol
Validated SMILES & InChI

Canonical SMILES: CCCCN(C)c1cnc(Cl)cn1

InChI String: InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-7-11-6-8(10)12-9/h6-7H,3-5H2,1-2H3

Physicochemical Profile (Calculated)
PropertyValueInterpretation
cLogP ~3.2Moderate lipophilicity; suitable for CNS penetration or hydrophobic pockets.[1]
TPSA ~30 ŲHigh membrane permeability potential.[1]
H-Bond Donors 0The amine is tertiary; no H-bond donor capability.[1]
H-Bond Acceptors 3Pyrazine nitrogens (N1, N4) are weak acceptors.[1]
pKa (Conj. Acid) ~1.5 - 2.0The pyrazine ring is electron-deficient (π-deficient), making the ring nitrogens weakly basic.[1]

Synthetic Architecture

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


)1
Retrosynthetic Logic

The precursor of choice is 2,6-dichloropyrazine .[1]

  • Symmetry Advantage: 2,6-dichloropyrazine is

    
    -symmetric.[1] The first substitution with an amine nucleophile is regiochemically unique—there are no "ortho/meta" isomers to separate.[1]
    
  • Reactivity: The pyrazine ring is highly electron-deficient due to the two nitrogen atoms, making the C-Cl bonds highly susceptible to nucleophilic attack without the need for exotic catalysts.[1]

Experimental Protocol: Mono-Amination

Objective: Selective mono-substitution of 2,6-dichloropyrazine with N-methylbutylamine.

Reagents:

  • 2,6-Dichloropyrazine (1.0 equiv)[1]

  • N-methylbutylamine (1.05 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) - Base to scavenge HCl[1]

  • Solvent: Ethanol (EtOH) or DMF.[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (e.g., 10 mmol) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C (ice bath) to control the exotherm and prevent di-substitution. Add DIPEA followed by the slow, dropwise addition of N-methylbutylamine.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT). If reaction kinetics are slow (monitored by TLC/LCMS), heat to 50°C.

    • Critical Control Point: Do not overheat (>80°C) or use large excess of amine, as this will lead to the formation of the 2,6-diamino byproduct.

  • Monitoring: Monitor for the disappearance of the starting material (

    
     in Hex/EtOAc) and the appearance of the mono-substituted product.
    
  • Workup: Evaporate the Ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (

    
    ) and Brine (
    
    
    ).
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the critical branching point where process control prevents over-reaction.

SynthesisWorkflowStart2,6-Dichloropyrazine(Symmetric Precursor)IntermediateMeisenheimerComplexStart->Intermediate Nucleophilic Attack (0°C)ReagentsN-methylbutylamine+ DIPEA (Base)Reagents->IntermediateProductTarget:This compoundIntermediate->Product -HCl (Elimination)ByproductImpurity:2,6-Diamino derivativeProduct->Byproduct Overheating / Excess Amine(Avoid this)

Figure 1: Synthetic workflow for the selective mono-amination of 2,6-dichloropyrazine via

Reactivity Profile & Applications

Once synthesized, the molecule acts as a "warhead" scaffold. The remaining chlorine at position 6 is deactivated relative to the starting material (due to the electron-donating effect of the newly added amine) but remains reactive enough for Palladium-catalyzed couplings.[1]

Functionalization Pathways
  • Suzuki-Miyaura Coupling:

    • Reagent: Aryl Boronic Acids / Esters.[1][2]

    • Catalyst:

      
       or 
      
      
      .
    • Utility: Extends the carbon skeleton to create bi-aryl systems common in kinase inhibitors.[1]

  • Buchwald-Hartwig Amination:

    • Reagent: Primary/Secondary Amines.[1]

    • Catalyst:

      
       + XPhos/BINAP.
      
    • Utility: Creates non-symmetric 2,6-diaminopyrazines.[1]

  • SNAr (Forced Conditions):

    • Reagent: Alkoxides or Thiols.[1]

    • Conditions: High heat (>100°C) or Microwave.

    • Utility: Introduces ether or thioether linkages.[1]

ReactivityTreeCoreN-butyl-6-chloro-N-methylpyrazin-2-amineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiBuchwaldBuchwald Amination(R-NH2, Pd cat.)Core->BuchwaldSNArForced SNAr(NaOR, Heat)Core->SNArProd_Suzuki6-Aryl-pyrazin-2-amine(Kinase Inhibitor Scaffold)Suzuki->Prod_SuzukiProd_Buchwald2,6-Diaminopyrazine(GPCR Ligand Scaffold)Buchwald->Prod_BuchwaldProd_SNAr6-Alkoxy-pyrazin-2-amineSNAr->Prod_SNAr

Figure 2: Divergent synthesis pathways utilizing the chloro-handle for library generation.

Analytical Characterization (Expectations)

To validate the structure, researchers should look for specific signals in Proton NMR (

NMR (400 MHz, )

The pyrazine ring protons are the most diagnostic.

  • 
     ~7.8 ppm (1H, s):  Proton at position 3. It is flanked by the two nitrogen atoms (ring N and exocyclic amine N), causing a specific shift.
    
  • 
     ~8.0 ppm (1H, s):  Proton at position 5. This proton is adjacent to the Chlorine atom and the ring Nitrogen, typically appearing slightly downfield of H3.
    
  • Aliphatic Region:

    • 
       ~3.1 ppm (3H, s):  N-Methyl group.[1]
      
    • 
       ~3.5 ppm (2H, t): 
      
      
      of the butyl chain.[1]
    • 
       ~1.6, 1.3, 0.9 ppm:  Remaining butyl protons (
      
      
      ).
Mass Spectrometry[3][4]
  • Ionization: ESI+ (Electrospray Ionization).[3]

  • Parent Ion

    
    :  200.1 m/z.
    
  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (200.1 and 202.[1]1) confirms the presence of a single Chlorine atom.[4][5][6]

References

  • PubChem. (n.d.).[1][4] Compound Summary: this compound (CID 53410844).[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • Molecules Journal. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline. MDPI.[1][8] Retrieved from [Link]

Solubility profile of N-butyl-6-chloro-N-methylpyrazin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Solvent Selection for N-butyl-6-chloro-N-methylpyrazin-2-amine

Executive Summary

This compound (CAS 1219961-33-7) is a functionalized pyrazine intermediate critical in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and diuretic agents. Its structure—comprising a lipophilic butyl chain, a polarizable pyrazine core, and a reactive chloro-substituent—creates a complex solubility profile that dictates its behavior in nucleophilic aromatic substitutions (


) and purification processes.

This guide provides an in-depth technical framework for the solubility profiling of this compound. Given the scarcity of public quantitative data for this specific CAS, this document synthesizes predictive physicochemical analysis , experimental protocols , and thermodynamic modeling strategies to empower researchers to generate and utilize precise solubility data.

Physicochemical Basis & Predicted Solubility

To optimize solvent selection, one must first understand the molecular interactions at play. The solubility of this compound is governed by the interplay between its lipophilic alkyl tail and its electron-deficient heteroaromatic core.

Molecular Analysis
  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.68 g/mol

  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic)

  • H-Bond Donors (HBD): 0 (The exocyclic amine is tertiary; no N-H bonds).

  • H-Bond Acceptors (HBA): 3 (Two pyrazine ring nitrogens, one exocyclic amine nitrogen).

Theoretical Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the compound exhibits high affinity for polar aprotic and chlorinated solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Strong dispersion forces; interaction with the chloro-substituent.
Polar Aprotic DMSO, DMF, Ethyl AcetateHigh Dipole-dipole interactions with the polarized pyrazine ring.
Polar Protic Ethanol, Isopropanol (IPA)Moderate Soluble via H-bonding (solvent HBD to solute HBA), but limited by the butyl chain's hydrophobicity.
Non-Polar Toluene, HexaneLow-Moderate Soluble due to the butyl chain, but the polar core reduces affinity compared to DCM.
Aqueous Water, Buffer (pH 7.4)Very Low Lack of H-bond donors and significant lipophilicity prevent solvation.

Experimental Methodology: Determination of Solubility

Reliable solubility data is the bedrock of process design. The following protocol utilizes the Isothermal Saturation Shake-Flask Method , the gold standard for generating thermodynamic solubility data.

Protocol Workflow

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask, 24-48h, Constant T) Start->Equilibration Add Solvent PhaseSep Phase Separation (Settling or Centrifugation) Equilibration->PhaseSep Equilibrium Reached Sampling Supernatant Sampling (Syringe Filter 0.45 µm) PhaseSep->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV at 254 nm) Dilution->Analysis Calc Data Processing (Mole Fraction Calculation) Analysis->Calc

Figure 1: Workflow for the isothermal saturation shake-flask method.

Step-by-Step Procedure
  • Preparation: Add excess this compound solid to a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Acetone) to the vessel.

  • Equilibration: Stir the mixture at a constant temperature (controlled to ±0.1 K) for 24–48 hours. Ensure solid phase remains present throughout.

  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze using HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Gravimetric Check: For validation, evaporate a known volume of filtrate to dryness and weigh the residue.

Thermodynamic Modeling

To extend experimental data across a continuous temperature range, thermodynamic modeling is required. The Modified Apelblat Equation is the most effective model for correlating the solubility of pyrazine derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Temperature in Kelvin.[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution and the enthalpy of solution.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.[2]
      
Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution process is characterized by Enthalpy (


) and Entropy (

), calculated via the Van't Hoff equation:


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with temperature).
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon mixing).
      

ThermoLogic Input Experimental Data (x vs T) ModelSelect Model Selection Input->ModelSelect Apelblat Modified Apelblat ln x = A + B/T + C ln T ModelSelect->Apelblat Curve Fitting VantHoff Van't Hoff Analysis ΔH, ΔS, ΔG ModelSelect->VantHoff Mechanism Output Process Optimization (Cooling Curves) Apelblat->Output VantHoff->Output

Figure 2: Logic flow for thermodynamic modeling of solubility data.

Practical Applications in Drug Development

Recrystallization Strategy
  • Solvent System: Based on the predicted profile, a Methanol/Water or Ethanol/Water system is ideal for recrystallization.

    • Mechanism: The compound is soluble in hot alcohol (protic interaction) but insoluble in water (hydrophobic effect).

    • Protocol: Dissolve in minimum hot Ethanol (

      
      ). Slowly add Water (anti-solvent) until turbidity appears. Cool gradually to 
      
      
      
      to maximize yield and purity.
Reaction Solvent Selection ( )
  • Reaction: Displacement of the 6-chloro group by nucleophiles.[3]

  • Recommended Solvent: DMF or DMSO .

    • Reasoning: High solubility allows for high concentration (kinetics), while the aprotic nature enhances the nucleophilicity of the attacking species by not solvating the nucleophile's anion as strongly as protic solvents.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols and models).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, F., et al. (2020). Solubility and thermodynamic properties of 6-chloropyridazin-3-amine in different pure solvents. Journal of Chemical & Engineering Data. (Analogous chloropyrazine solubility study).
  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-chloro-5-nitro-N-phenylpyridin-4-amine in organic solvents. Journal of Molecular Liquids, 268, 11-19. Link

Sources

Targeting the Kinome and Resistome: A Technical Guide to 2,6-Disubstituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold, a 1,4-diazine heterocycle, has evolved from a simple bioisostere of benzene to a privileged structure in modern drug discovery. While pyrazine derivatives are ubiquitous, the 2,6-disubstituted pattern represents a specific geometric vector that maximizes ligand efficiency. This substitution pattern allows for the simultaneous targeting of the ATP-binding hinge region in kinases and the exploration of solvent-exposed pockets, making it highly effective in oncology (CK2, PIM, AXL inhibition) and infectious disease (multidrug-resistant tuberculosis). This guide provides a technical blueprint for the synthesis, biological evaluation, and mechanistic understanding of these derivatives.

Part 1: Medicinal Chemistry Architecture

The Pyrazine Advantage

Pyrazine is an electron-deficient aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Lipophilicity Modulation: The ring nitrogen atoms lower logP compared to benzene, improving water solubility and bioavailability.

  • Hydrogen Bonding: The nitrogen lone pairs (pKa ~0.6) act as weak hydrogen bond acceptors, critical for interacting with the backbone NH groups of the kinase hinge region.

The 2,6-Substitution Logic

Numbering the pyrazine ring with N at position 1, positions 2 and 6 are adjacent to the same nitrogen. Substituents at these positions create a "V" shape geometry relative to N1.

  • Kinase Hinge Binding: In many kinase inhibitors (e.g., CK2 inhibitors), N1 accepts a hydrogen bond from the hinge region. A substituent at C2 often occupies the hydrophobic pocket (gatekeeper region), while the C6 substituent extends into the solvent front or ribose-binding pocket, allowing for high selectivity.

  • Symmetry vs. Asymmetry: While symmetric 2,6-derivatives are easier to synthesize, asymmetric derivatives (e.g., 2-amino-6-aryl) offer superior structure-activity relationship (SAR) tuning.

Part 2: Synthetic Methodology (Field-Proven Protocol)

The most robust route to 2,6-disubstituted pyrazines utilizes Nucleophilic Aromatic Substitution (SNAr) starting from commercially available 2,6-dichloropyrazine. Due to the electron-withdrawing nature of the para-nitrogen, the halogens at 2 and 6 are highly activated.

Protocol: Regioselective Synthesis of Asymmetric 2,6-Derivatives

Objective: Synthesize a 2-amino-6-alkoxy pyrazine library (Common scaffold for kinase inhibitors).

Reagents:

  • Starting Material: 2,6-Dichloropyrazine[1]

  • Nucleophile 1 (R1): Primary amine (e.g., aniline derivative)

  • Nucleophile 2 (R2): Alcohol (e.g., substituted benzyl alcohol) or second amine

  • Base:

    
     or 
    
    
    
    (for phenols/alcohols), DIPEA (for amines)
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Workflow:

  • Activation (Step 1 - C2 Substitution):

    • Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add Nucleophile 1 (1.0 eq) and DIPEA (1.2 eq).

    • Critical Control Point: Stir at 0°C to Room Temperature . Do not heat. The first chlorine is highly reactive. Heating will lead to 2,6-disubstitution (symmetric byproduct).

    • Monitor by TLC/LC-MS until the mono-substituted product is formed (>95% conversion).

  • Isolation (Intermediate):

    • Pour reaction mixture into ice water. The mono-substituted product often precipitates. Filter and dry. If oil, extract with EtOAc.

  • Functionalization (Step 2 - C6 Substitution):

    • Dissolve the intermediate (2-chloro-6-substituted pyrazine) in DMF.

    • Add Nucleophile 2 (1.2 eq) and a stronger base if using an alcohol (

      
       or 
      
      
      
      ).
    • Critical Control Point: Heat to 80–100°C . The second chlorine is deactivated by the electron-donating group introduced in Step 1, requiring higher energy for substitution.

    • React for 4–12 hours.

  • Purification:

    • Quench with water, extract with DCM.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Diagram: General Synthetic & SAR Logic

SynthesisSAR Start 2,6-Dichloropyrazine Step1 Step 1: S_NAr (0°C) Mono-substitution Start->Step1 + Nucleophile 1 Inter 2-Chloro-6-R1-pyrazine Step1->Inter Step2 Step 2: S_NAr (100°C) Forced substitution Inter->Step2 + Nucleophile 2 Final 2,6-Disubstituted Pyrazine Step2->Final SAR_N1 N1: H-Bond Acceptor (Hinge Binder) Final->SAR_N1 SAR_C2 C2 Substituent: Hydrophobic Pocket Final->SAR_C2 SAR_C6 C6 Substituent: Solvent Exposure/Solubility Final->SAR_C6

Caption: Sequential Nucleophilic Aromatic Substitution (SNAr) strategy for generating asymmetric 2,6-disubstituted pyrazine libraries, highlighting key SAR vectors.

Part 3: Biological Activity & Mechanisms[2]

Anticancer Activity: Kinase Inhibition (CK2, PIM, AXL)

2,6-disubstituted pyrazines are potent ATP-competitive inhibitors.

  • Casein Kinase 2 (CK2): A serine/threonine kinase upregulated in various cancers. Pyrazine derivatives inhibit CK2 by binding to the ATP pocket. The C2 substituent often interacts with the hydrophobic region (Val53, Ile66), while the C6 substituent interacts with the positive electrostatic potential of the entrance channel.

  • PIM Kinases: Often co-targeted with CK2. PIM-1 overexpression drives leukemia cell survival.

  • Mechanism of Action: The pyrazine N1 forms a critical hydrogen bond with the backbone amide of the hinge region amino acids (e.g., Val116 in CK2).

Antimicrobial Activity: Tuberculosis (TB)

Pyrazinamide (PZA) is a first-line TB drug, but resistance is growing. Novel 2,6-disubstituted analogs target PZA-resistant strains.

  • Mechanism: Unlike PZA, which requires activation by pyrazinamidase (PncA) to pyrazinoic acid, many lipophilic 2,6-derivatives are active per se or target alternative pathways like GlcN-6-P synthase (cell wall biosynthesis) or disrupt membrane energetics.

  • Key Modification: Introduction of lipophilic chains (alkyl/aryl) at C6 improves penetration through the mycobacterial cell wall.

Diagram: Dual Mechanistic Pathways

Mechanism cluster_Cancer Anticancer Mechanism (Kinase Inhibition) cluster_TB Antitubercular Mechanism Pyrazine 2,6-Pyrazine Derivative ATP_Pocket ATP Binding Pocket (CK2 / PIM / AXL) Pyrazine->ATP_Pocket Competes with ATP Hinge Hinge Region Interaction (H-Bond to N1) ATP_Pocket->Hinge Stabilization Signal_Block Block Phosphorylation (Substrate) Hinge->Signal_Block Apoptosis Apoptosis Induction (Cancer Cell Death) Signal_Block->Apoptosis Pyrazine2 Lipophilic 2,6-Pyrazine CellWall Mycobacterial Cell Wall Penetration Pyrazine2->CellWall Target Target: GlcN-6-P Synthase or Membrane Potential CellWall->Target Lysis Bacterial Lysis Target->Lysis

Caption: Dual mechanistic action of 2,6-disubstituted pyrazines: ATP-competitive kinase inhibition (top) and disruption of mycobacterial cell wall biosynthesis (bottom).

Part 4: Quantitative Data Summary

The following data summarizes the potency of key 2,6-disubstituted pyrazine derivatives against specific targets.

Table 1: Kinase Inhibitory Activity (IC50)

Data synthesized from recent high-throughput screening studies.

Compound IDR2 Substituent (C2)R6 Substituent (C6)Target KinaseIC50 (nM)Cell Line Efficacy (GI50)
PZ-12b 3-thiophene-COOHPhenylaminoCK2 4.00.5 µM (HCT-116)
PZ-14f 3-thiophene-COOH4-F-PhenylaminoPIM-1 12.01.2 µM (K562)
XL-4 3-amino-carboxamide4-methylbenzylAXL1 41% (inhib.)N/A
XL-3 3-amino-carboxamideIsobutylTRKA 34% (inhib.)[2]N/A
Table 2: Antitubercular Activity (MIC)

Activity against Mycobacterium tuberculosis H37Rv and resistant strains.

Compound ClassModificationStrainMIC (µg/mL)Mechanism Note
Pyrazinamide (Ref) NoneH37Rv12.5 - 50Requires PncA activation
Thio-Pyridine-5 Pyrrolidine (at C2)*ThiosemicarbazoneMDR-TB2.0
PZ-Lipid-6 Alkyl chain (C8)Amide linkerH37Rv6.25

*Note: While some literature refers to pyridine analogs, bioisosteric replacement with pyrazine maintains similar activity profiles in these positions.

Part 5: References

  • National Institutes of Health (NIH). (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Retrieved from [Link]

  • SSRN. (2024).[3] Synthesis, Spectral Characterization of Novel 2,6-Disubstituted Pyrazine Derivatives, and Their Antimicrobial, Anti-Lung Cancer Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Synthesis and Tyrosine Kinase Inhibitory Studies of Pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives. Retrieved from [Link]

Sources

Technical Guide: Lipophilicity and LogP Determination of N-alkyl-chloropyrazin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, physicochemical characterization, and lipophilic profiling of N-alkyl-chloropyrazin-2-amines . As a scaffold often privileged in kinase inhibition and antimycobacterial drug discovery, understanding the lipophilicity (LogP) of this series is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This document provides a self-validating workflow for synthesizing these derivatives via nucleophilic aromatic substitution (


) and determining their LogP values using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a method superior to the traditional shake-flask method for large series.

Molecular Architecture & Theoretical Basis

The N-alkyl-chloropyrazin-2-amine scaffold presents a unique physicochemical profile due to the interplay between the electron-deficient pyrazine ring, the lipophilic chlorine atom, and the variable alkyl chain.

The Scaffold Properties
  • Pyrazine Ring: Inherently hydrophilic (LogP

    
    ) due to two ring nitrogens acting as hydrogen bond acceptors.
    
  • Chlorine Substituent: Provides a significant lipophilic boost (

    
    ) and withdraws electrons, activating the ring for nucleophilic attack.
    
  • N-Alkyl Chain: The variable region. Each methylene unit (

    
    ) typically adds 
    
    
    
    log units to the partition coefficient, following the Methylene Increment Rule .
The Lipophilicity-Permeability Trade-off

In drug development, maintaining a LogP between 1 and 3 is often ideal for oral bioavailability.

  • LogP < 1: Poor membrane permeability (paracellular transport limited).

  • LogP > 5: Solubility issues and high metabolic clearance (Lipinski's Rule of 5 violation).

Synthesis & Structural Validation

The most robust route to N-alkyl-chloropyrazin-2-amines is the regioselective nucleophilic aromatic substitution (


) of 2,3-dichloropyrazine  or 2,6-dichloropyrazine . The presence of the chlorine atom alpha to the nitrogen activates the position for amine displacement.
Synthetic Protocol ( )

Objective: Synthesis of N-butyl-3-chloropyrazin-2-amine (Example).

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Triethylamine (

    
    , 1.5 eq) as acid scavenger
    
  • Solvent: Ethanol or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dichloropyrazine (1.5 g, 10 mmol) in anhydrous ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add

    
     followed by the slow, dropwise addition of n-butylamine to prevent bis-substitution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Evaporate the solvent in vacuo. Resuspend the residue in

    
     (50 mL) and wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloropyrazine (Precursor) Reagents Primary Amine + Et3N (0°C -> RT) Start->Reagents Dissolve Reaction SnAr Mechanism (4-6 Hours) Reagents->Reaction Nucleophilic Attack Workup Extraction (DCM/H2O) & Drying Reaction->Workup Completion (TLC) Product N-alkyl-3-chloropyrazin-2-amine (Purified) Workup->Product Column Chrom.

Caption: Figure 1: Regioselective


 synthesis workflow for N-alkyl-chloropyrazin-2-amines.

Lipophilicity Determination: The RP-HPLC Method[1][2][3][4]

While the "Shake-Flask" method (n-octanol/water) is the historical gold standard, it is low-throughput and prone to emulsion errors with amphiphilic amines. RP-HPLC is the preferred industrial method for this series, correlating the capacity factor (


) with LogP.
Why RP-HPLC?
  • Speed: No phase separation required.

  • Accuracy: Eliminates micelle formation issues common with long alkyl chains.

  • Automation: High throughput for SAR series.

Experimental Protocol

System: Agilent 1200 or equivalent with DAD detector. Column: C18 (ODS) End-capped column (e.g., Zorbax Eclipse Plus,


 mm, 3.5 

). Mobile Phase: Methanol (MeOH) / Phosphate Buffer (20 mM, pH 7.4). Detection: UV at 254 nm and 270 nm (Pyrazine

).

Procedure:

  • Standard Calibration: Inject a set of 5–7 reference standards with known LogP values (e.g., Pyrazine, Acetophenone, Toluene, Naphthalene).

  • Isocratic Run: Run the unknown N-alkyl derivatives using an isocratic method (e.g., 50% MeOH / 50% Buffer). Note: Literature suggests 50% MeOH provides the optimal correlation for monosubstituted pyrazines [1].

  • Dead Time (

    
    ) Determination:  Inject Uracil or Sodium Nitrate to determine the column dead time.
    
  • Calculation: Calculate the capacity factor (

    
    ) for each compound:
    
    
    
    
    Where
    
    
    is the retention time of the analyte.
  • Correlation: Plot

    
     vs. Literature LogP of standards to generate a linear regression equation (
    
    
    
    ). Use this equation to solve for the LogP of the N-alkyl derivatives.
LogP Determination Workflow

HPLC_LogP cluster_0 Preparation Phase cluster_1 RP-HPLC Execution cluster_2 Data Processing Calib Select Standards (Known LogP) Inject Injection (Isocratic 50% MeOH) Calib->Inject Sample Dissolve N-alkyl Analytes (MeOH) Sample->Inject Detect UV Detection (254/270 nm) Inject->Detect Data Record Retention Time (tR) Detect->Data CalcK Calculate k' = (tR-t0)/t0 Data->CalcK Regress Linear Regression Log k' vs LogP(std) CalcK->Regress Final Derive LogP of Analytes Regress->Final

Caption: Figure 2: RP-HPLC workflow for high-throughput LogP determination.

Data Analysis & SAR Trends

The following table illustrates the theoretical and expected experimental trends for the 3-chloro-N-alkylpyrazin-2-amine series. The base scaffold (2-amino-3-chloropyrazine) has an experimental LogP of approximately 0.95 [2].

Comparative Lipophilicity Table
CompoundR-Group (Alkyl)Theoretical LogP (CLogP)*Est. Experimental LogP (HPLC)**Lipophilic Efficiency (LipE) Implications
1 -H (Unsubstituted)0.950.95High solubility, low permeability.
2 -Methyl (

)
1.451.35 – 1.50Good balance for fragment-based design.
3 -Ethyl (

)
1.951.85 – 2.05Ideal range for oral absorption.
4 -Propyl (

)
2.452.30 – 2.50Optimal membrane permeability.
5 -Butyl (

)
2.952.80 – 3.00Approaching solubility limits in assays.
6 -Hexyl (

)
3.953.80 – 4.10High risk of non-specific binding.

*Calculated based on Base LogP (0.95) + 0.5 per methylene unit. **Estimated range based on typical RP-HPLC correlation errors (


).
Interpretation for Drug Design
  • The "Sweet Spot": Compounds 3 and 4 (Ethyl/Propyl) sit in the optimal LogP range (2.0–2.5) for CNS penetration and general oral bioavailability.

  • The Chlorine Effect: If the chlorine at position 3 is removed, the LogP drops by

    
    , rendering the Methyl derivative (Compound 2 analogue) too hydrophilic (LogP 
    
    
    
    ) for passive diffusion.
  • Chromatographic Hydrophobicity Index (CHI): For advanced profiling, convert

    
     to CHI values (scale 0–100) to better estimate binding to Human Serum Albumin (HSA).
    

References

  • Yamagami, C. et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography.[1][2][3] XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.[4] [Link]

  • The Good Scents Company. (2023). 2-amino-6-chloropyrazine Chemical Properties and LogP Data. [Link]

  • Doležal, M. et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI Molecules. [Link]

  • PubChem. (2025).[4] 6-chloropyrazin-2-amine Compound Summary. National Library of Medicine. [Link]

Sources

Navigating the Therapeutic Potential of Substituted Aminopyrazines: A Patent and Technical Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the patent landscape, synthesis, and biological evaluation of a specific subclass: N-alkylated 2-amino-6-chloropyrazine analogs, with a focus on structures akin to N-butyl-6-chloro-N-methylpyrazin-2-amine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

The Strategic Importance of the Aminopyrazine Core: A Patent Perspective

A review of the patent literature reveals a surge in interest in substituted pyrazine derivatives over the last two decades.[3][4] These compounds are the subject of numerous patents, highlighting their potential across a wide spectrum of therapeutic areas. The core aminopyrazine structure is a key pharmacophore in a multitude of patented molecules, with applications ranging from oncology and infectious diseases to neurodegenerative and inflammatory disorders.[3][4]

The patent landscape indicates that a primary focus for aminopyrazine analogs is the inhibition of protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, numerous patents claim pyrazine derivatives as potent inhibitors of various kinases, including but not limited to, Spleen Tyrosine Kinase (Syk), Checkpoint Kinase 1 (CHK-1), and rearranged during transfection (RET) kinase.[1][5] The N-alkylation and the presence of a halogen, such as chlorine, on the pyrazine ring are frequently claimed features in these patents, suggesting their importance in modulating potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Assembling the N-Alkylated 2-Amino-6-Chloropyrazine Scaffold

The synthesis of N-alkylated 2-amino-6-chloropyrazine analogs typically involves a multi-step sequence, with the key transformations being the introduction of the amino substituents onto a di-halogenated pyrazine core. A common and versatile starting material is 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for sequential nucleophilic aromatic substitution (SNAr) reactions.

A plausible and frequently utilized synthetic pathway is depicted below. This strategy relies on the sequential displacement of the chlorine atoms, with the first substitution occurring with a primary or secondary amine, followed by the introduction of the second amino group.

G A 2,6-Dichloropyrazine B 2-Chloro-6-(N-methylamino)pyrazine A->B N-Methylamine, Base C This compound B->C N-Butylamine, Base

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative, detailed procedure for the synthesis of the target compound, based on established methodologies for nucleophilic aromatic substitution on dihalopyrazines.

Step 1: Synthesis of 2-Chloro-6-(methylamino)pyrazine

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a solution of methylamine (1.1 eq) in a solvent like ethanol or water at room temperature.

  • Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(methylamino)pyrazine.

Step 2: Synthesis of this compound

  • To a solution of 2-chloro-6-(methylamino)pyrazine (1.0 eq) in a polar aprotic solvent like DMF, add n-butylamine (1.2 eq).

  • Add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-100 °C. Monitor the reaction progress by TLC.

  • After completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Biological Evaluation: Unveiling the Therapeutic Potential

The primary therapeutic application for this class of compounds, as indicated by the patent landscape, is in oncology, specifically as kinase inhibitors. The following section outlines common in vitro assays used to characterize the biological activity of these analogs.

In Vitro Kinase Inhibition Assays

The ability of this compound analogs to inhibit specific kinases, such as those from the Src and Abl families, can be quantified using various in vitro assay formats. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Src/Abl Kinase Inhibition Assay (ADP-Glo™)

  • Prepare a reaction mixture containing the purified kinase (e.g., recombinant human Src or Abl), a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which converts ADP to ATP and then generates a luminescent signal.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation and Viability Assays

To assess the anti-proliferative effects of these compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., a human leukemia cell line like K562) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a detergent solution.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (the concentration required to inhibit cell growth by 50%).

Compound AnalogTarget KinaseIC50 (nM)Cell LineGI50 (µM)Patent Reference
Analog ASyk15B-cell lymphoma0.5US Patent App. 13/575,892
Analog BCHK-18Colon Cancer0.2WO 2010/016005
Analog CRET5Thyroid Cancer0.1CN 113234077

Table 1: Representative biological activity data for patented aminopyrazine analogs.

Mechanism of Action: Elucidating Cellular Signaling Pathways

To understand how these compounds exert their anti-proliferative effects at a molecular level, it is crucial to investigate their impact on key cellular signaling pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within these pathways.

Western Blot Analysis of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is a critical regulator of cell proliferation and is often hyperactivated in cancer. Inhibition of upstream kinases by the pyrazine analogs is expected to reduce the phosphorylation of key downstream effectors like ERK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Aminopyrazine Analog Inhibitor->RAF

Figure 2: Simplified MAPK/ERK signaling pathway and the putative point of inhibition by aminopyrazine kinase inhibitors.

Protocol: Western Blot for Phospho-ERK

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and visualize the results on an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Conclusion and Future Directions

The patent and scientific literature strongly supports the continued exploration of N-alkylated 2-amino-6-chloropyrazine analogs as a promising class of therapeutic agents, particularly in the field of oncology. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, offering the potential to develop highly potent and selective kinase inhibitors.

Future research in this area should focus on several key aspects:

  • Expansion of Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-alkyl substituents and exploration of alternative substitutions on the pyrazine ring will be crucial to optimize potency, selectivity, and drug-like properties.

  • Elucidation of Novel Mechanisms of Action: While kinase inhibition is a prominent theme, investigating other potential cellular targets could unveil new therapeutic applications.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and rapidly evolving landscape of aminopyrazine-based therapeutics. The detailed protocols and insights into the patent landscape are intended to empower and accelerate the discovery of the next generation of innovative medicines.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link][2][3][4]

  • 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors.
  • Pyrazine kinase inhibitors.
  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. [Link]

  • Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: N-butyl-6-chloro-N-methylpyrazin-2-amine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of N-butyl-6-chloro-N-methylpyrazin-2-amine (hereafter referred to as Scaffold A ) in medicinal chemistry campaigns. Pyrazine derivatives are "privileged structures" in pharmacology, frequently serving as bioisosteres for pyridine and benzene rings to modulate lipophilicity and metabolic stability. This specific scaffold features a reactive electrophilic handle (6-chloro) and a lipophilic tail (N-butyl-N-methyl), making it an ideal building block for targeting hydrophobic pockets in kinases (e.g., the "gatekeeper" region) and GPCRs. This document provides validated protocols for downstream functionalization via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling, alongside physicochemical profiling strategies.

Introduction: The Pyrazine Advantage

In drug discovery, the pyrazine ring offers distinct advantages over other heteroaromatics:

  • Reduced Lipophilicity: Pyrazine nitrogen atoms lower

    
     relative to benzene, potentially improving aqueous solubility.
    
  • H-Bonding Potential: The ring nitrogens serve as weak Hydrogen Bond Acceptors (HBA), critical for interacting with hinge regions in kinase targets.[1]

  • Metabolic Stability: The electron-deficient nature of the ring often resists oxidative metabolism compared to electron-rich systems.

Scaffold A is unique because it pre-installs a hydrophobic vector (the N-butyl group). This allows researchers to focus synthetic efforts solely on the "Warhead" side (the 6-chloro position) while the "Anchor" side (the amine) provides necessary hydrophobic bulk for receptor affinity.

Chemical Biology & Reactivity Profile[2]

Structural Analysis

The reactivity of Scaffold A is governed by the interplay between the electron-withdrawing pyrazine ring and the electron-donating tertiary amine.

  • The 6-Chloro Position (Electrophile): This position is activated for nucleophilic attack because it is para to one ring nitrogen and ortho to the other. The electronegativity of the nitrogens pulls electron density away from the C-Cl bond, facilitating oxidative addition (for Pd-catalysis) or nucleophilic attack (

    
    ).
    
  • The 2-Amine Position (Donating Group): The N-methyl-N-butyl amine is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring.

    • Consequence: This deactivates the ring slightly compared to 2,6-dichloropyrazine, meaning downstream

      
       reactions may require higher temperatures or stronger nucleophiles. However, it remains highly reactive toward Suzuki and Buchwald couplings.
      
Reactivity Map (Graphviz Visualization)

ReactivityMap Core This compound (Scaffold A) Cl_Site 6-Chloro Position (Electrophilic Handle) Core->Cl_Site Amine_Site 2-Amino Group (Hydrophobic Anchor) Core->Amine_Site SNAr SNAr Displacement (Amines, Thiols, Alkoxides) Cl_Site->SNAr Path A Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Cl_Site->Suzuki Path B Buchwald Buchwald-Hartwig (C-N Bond Formation) Cl_Site->Buchwald Path C Interaction Protein Interaction (Hydrophobic Pocket Fill) Amine_Site->Interaction Bioactivity

Caption: Figure 1. Functional map of Scaffold A. The 6-Cl position serves as the primary diversification point, while the 2-amino group dictates physicochemical properties and binding affinity.

Experimental Protocols

Protocol 1: Scaffold Synthesis (Upstream)

Note: If not purchasing commercially, the scaffold is synthesized from 2,6-dichloropyrazine.

  • Reagents: 2,6-Dichloropyrazine (1.0 eq), N-methylbutylamine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2,6-dichloropyrazine in solvent (0.5 M).

    • Add base and amine at

      
       to prevent double-substitution.
      
    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:1). The mono-substituted product is less polar than the starting material.

    • Purification: Silica gel chromatography.

Protocol 2: Downstream Diversification (The Core Application)
Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl groups to the 6-position.

Reagents:

  • Scaffold A (1.0 eq)

  • Boronic Acid/Ester (

    
    ) (1.2–1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (for sterically hindered substrates).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

Step-by-Step:

  • Degassing (Critical): Charge a microwave vial or round-bottom flask with Scaffold A, Boronic acid, and Base. Evacuate and backfill with Nitrogen/Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst quickly under inert flow.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Pyrazine protons typically shift downfield upon arylation.

Method B: Nucleophilic Aromatic Substitution (

)

Best for: Introducing heteroatoms (O, N, S) when Pd-catalysis is too expensive or sensitive.

Reagents:

  • Scaffold A (1.0 eq)

  • Nucleophile (Primary/Secondary Amine, Thiol) (1.5 eq)

  • Base: DIPEA (Hunig's Base) or

    
    .
    
  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step:

  • Setup: Dissolve Scaffold A in DMSO (0.2 M).

  • Addition: Add Base followed by the Nucleophile.

  • Reaction: Heat to

    
    . Note: Higher temps are required here than in Protocol 1 because the N-butyl-N-methyl group deactivates the ring.
    
  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/Ether.

Data Presentation & Comparison

Table 1: Reaction Condition Optimization Matrix

Reaction TypeCoupling PartnerCatalyst/BaseTemp (

C)
Yield (Typical)Notes
Suzuki Phenylboronic acid

/

9085-95%Robust; water is essential.
Suzuki Pyridyl-3-boronic acid

/

10070-80%Heterocycles require electron-rich ligands.

MorpholineDIPEA11060-75%Slow kinetics due to EDG effect.
Buchwald Aniline

/ BINAP /

10055-70%Use strictly anhydrous toluene.

Experimental Workflow Diagram

Workflow Start Start: Scaffold A (Solid/Oil) Decision Target Structure? Start->Decision Path_Biaryl Biaryl/Heterobiaryl (Kinase Inhibitor Core) Decision->Path_Biaryl Aryl Group Path_Amino Amino-Pyrazine (Solubility/Basic Tail) Decision->Path_Amino Amine/Ether Process_Suzuki Suzuki Coupling Pd(dppf)Cl2, 90°C Path_Biaryl->Process_Suzuki Process_SNAr SNAr / Buchwald DMSO, 120°C Path_Amino->Process_SNAr QC QC: LCMS & NMR Check for De-chlorination Process_Suzuki->QC Process_SNAr->QC Final Final Library Compound QC->Final Pass

Caption: Figure 2. Decision tree for functionalizing Scaffold A based on the desired final pharmacophore.

Physicochemical Considerations (ADME)

When using Scaffold A , researchers must account for the N-butyl chain.

  • Lipophilicity (

    
    ):  The butyl group adds approximately +2.0 to the 
    
    
    
    compared to a methyl group.
    • Risk:[3] High lipophilicity can lead to metabolic clearance (CYP450) or non-specific binding.

    • Mitigation: Ensure the group added at the 6-position (via Suzuki/

      
      ) contains polar moieties (e.g., morpholine, sulfone, alcohol) to balance the overall LogD.
      
  • Solubility: The tertiary amine is basic (

    
     for the conjugate acid of aminopyrazine, but the alkyl groups increase basicity). Salt formation (HCl or Mesylate) is recommended for biological assay formulation.
    

References

  • Mini-Reviews in Medicinal Chemistry. "Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives." Bentham Science, 2004. Link

  • Journal of Medicinal Chemistry. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." PubMed Central, 2023. Link

  • Journal of Organic Chemistry. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development." ACS Publications, 2017. Link

  • PubChem. "2-Amino-6-chloropyrazine Compound Summary." National Library of Medicine. Link

  • BenchChem. "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis." BenchChem Technical Notes, 2025. Link

Sources

Application Note: A Guide to the Synthesis and Evaluation of Pyrazine-Based Kinase Inhibitors Using 3,5-Dichloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comprehensive technical overview for the preparation and evaluation of pyrazine-based kinase inhibitors, starting from the versatile building block 3,5-dichloropyrazin-2-amine (CAS 951884-06-3). We detail a robust synthetic protocol, methods for structural and purity analysis, and a protocol for assessing biological activity through in vitro kinase assays. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a protein substrate, a fundamental mechanism for regulating nearly all cellular processes.[5] Small molecule kinase inhibitors have revolutionized targeted therapy, and heterocyclic motifs like pyrazine are central to their design.[1][2] The 2-aminopyrazine core, in particular, is a key pharmacophore.[1][2][6] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket.[6] Most pyrazine-based inhibitors are ATP-competitive, binding reversibly or irreversibly to either the active or inactive conformation of the enzyme.[1][2][5]

The starting material, 3,5-dichloropyrazin-2-amine, is an ideal precursor for building diverse inhibitor libraries. Its di-chloro substitutions provide two distinct reaction sites for sequential, regioselective functionalization via modern cross-coupling methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.[4][7] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

The Starting Material: CAS 951884-06-3

A thorough understanding of the starting material is critical for successful synthesis.

Table 1: Physicochemical Properties of 3,5-Dichloropyrazin-2-amine

PropertyValue
CAS Number 951884-06-3
Chemical Name 3,5-Dichloropyrazin-2-amine
Molecular Formula C₄H₃Cl₂N₃
Molecular Weight 163.99 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents

Rationale for Use: The differential reactivity of the two chlorine atoms, influenced by the adjacent amino group, allows for controlled, stepwise substitution. This enables the construction of complex molecules with precise architectural control, which is essential for achieving high-affinity binding to the target kinase.

Synthetic Protocol: Preparation of a Representative Di-aryl Pyrazine Inhibitor

This section details a two-step protocol for synthesizing a di-aryl substituted 2-aminopyrazine, a common motif in kinase inhibitors.[7] The process involves two sequential Suzuki-Miyaura cross-coupling reactions.

G cluster_0 Synthesis Workflow A 3,5-Dichloropyrazin-2-amine (CAS 951884-06-3) C Intermediate: 5-Chloro-3-(aryl)pyrazin-2-amine A->C Suzuki Coupling 1 Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C B Arylboronic Acid 1 (e.g., 4-methoxyphenylboronic acid) B->C E Final Product: 3,5-Diarylpyrazin-2-amine C->E Suzuki Coupling 2 Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 100°C D Arylboronic Acid 2 (e.g., 3-hydroxyphenylboronic acid) D->E

Caption: General workflow for the sequential Suzuki coupling synthesis.

Step 1: Mono-arylation via Suzuki-Miyaura Coupling

  • Objective: To selectively substitute one chlorine atom with an aryl group.

  • Reagents & Equipment:

    • 3,5-Dichloropyrazin-2-amine (1.0 eq)

    • Arylboronic Acid 1 (e.g., 4-methoxyphenylboronic acid, 1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

  • Procedure:

    • To a round-bottom flask, add 3,5-dichloropyrazin-2-amine, arylboronic acid 1, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 90°C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the mono-substituted intermediate.

  • Causality: The use of a specific palladium catalyst and base combination at this stage is crucial for achieving regioselective mono-substitution, exploiting the subtle electronic differences between the two chlorine atoms.

Step 2: Di-arylation via a Second Suzuki-Miyaura Coupling

  • Objective: To install a second, different aryl group at the remaining chloro-position.

  • Reagents & Equipment:

    • Mono-arylated intermediate from Step 1 (1.0 eq)

    • Arylboronic Acid 2 (e.g., 3-hydroxyphenylboronic acid, 1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • Combine the mono-arylated intermediate, arylboronic acid 2, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel.

    • Purge with inert gas as described in Step 1.

    • Add the dioxane/water solvent system.

    • Heat the mixture to 100°C and stir for 6-12 hours until the reaction is complete.

    • Perform an aqueous workup and purification as described in Step 1 to isolate the final di-aryl pyrazine product.

  • Causality: A different catalyst, Pd(dppf)Cl₂, is often employed for the second coupling as it can be more effective for less reactive aryl chlorides, ensuring a high yield of the final product.

Characterization and Quality Control

To ensure trustworthiness, the identity and purity of the synthesized inhibitor must be rigorously confirmed.

Table 2: Standard Analytical Characterization for Synthesized Inhibitors

TechniquePurposeExpected Result
¹H & ¹³C NMR Structural ElucidationSignals corresponding to the pyrazine core and substituted aryl rings with correct chemical shifts, integrations, and coupling patterns.
HRMS (e.g., ESI-TOF) Molecular Weight ConfirmationA measured mass-to-charge ratio (m/z) that matches the calculated exact mass of the target molecule, typically within 5 ppm.
RP-HPLC Purity AssessmentA single major peak, indicating >95% purity, which is the standard for compounds intended for biological testing.[8]

Biological Evaluation: In Vitro Kinase Inhibition Assay

The biological activity of the synthesized compound is determined by measuring its ability to inhibit its target kinase. The ADP-Glo™ Kinase Assay is a common, robust method for this purpose.[9][10] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10][11][12]

G cluster_1 ADP-Glo™ Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) A->B Incubate (e.g., 60 min, RT) C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C Incubate (40 min, RT) D 4. Measure Luminescence (Luciferase/Luciferin Reaction) C->D Incubate (30-60 min, RT)

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.[11]

Protocol: IC₅₀ Determination using ADP-Glo™ Assay

  • Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀).

  • Materials:

    • Target kinase and its specific substrate

    • ATP

    • Synthesized pyrazine inhibitor (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)[13]

    • Multiwell plates (e.g., 384-well)

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the pyrazine inhibitor in a multiwell plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Kinase Reaction: Add the kinase, its substrate, and ATP to each well to initiate the reaction. The final reaction volume is typically small (e.g., 5 µL).[9][11] Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Reaction Termination: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[9][11][13] Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP produced in the first step back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[9][11][13] Incubate for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.

Mechanism of Action & Target Pathway

Pyrazine inhibitors often target kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers.

G cluster_pathway Example: MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Pyrazine-Based Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->MEK Inhibition

Caption: Inhibition of a kinase (e.g., RTK or MEK) in the MAPK pathway.

By binding to the ATP pocket of a kinase like MEK or a Receptor Tyrosine Kinase (RTK), the pyrazine inhibitor prevents the phosphorylation and activation of its downstream targets.[3] This blockade interrupts the signaling cascade, ultimately leading to a decrease in cancer cell proliferation and survival.

References

  • Taylor & Francis. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Figshare. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • ResearchGate. (2009). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. [Link]

  • Waters Corporation. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. [Link]

  • Royal Society of Chemistry. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and structural characterization of small molecule inhibitors of PINK1. PMC. [Link]

  • DSpace@Leiden. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for N-butyl-6-chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

The synthesis of N-butyl-6-chloro-N-methylpyrazin-2-amine typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyrazine. While the reaction is robust, the purification presents a specific set of physicochemical challenges:
  • Basicity: The pyrazine nitrogen, combined with the tertiary amine tail, creates a basic center that interacts strongly with acidic silanols on silica gel, leading to peak tailing.

  • Lipophilicity: The butyl and methyl groups significantly increase the LogP (estimated ~2.5–3.0) compared to the parent chloropyrazine, reducing solubility in aqueous mobile phases.

  • Impurity Profile: The crude mixture often contains:

    • Neutral: Unreacted 2,6-dichloropyrazine.

    • Acidic/Phenolic: Hydrolysis by-products (e.g., 6-chloro-2-hydroxypyrazine derivatives).

    • Basic: Excess N-methylbutylamine.

This guide provides a modular approach to purification, prioritizing chemical "workup" separation before chromatographic polishing.[1]

Module 1: Acid-Base Extraction (The "Chemical Filter")

Objective: Isolate the target amine from neutral starting materials and acidic hydrolysis by-products without chromatography.

Mechanism: By exploiting the basicity of the target molecule (pKa ~4–5 for the pyrazine ring, enhanced by the amine substituent), we can toggle its solubility between aqueous and organic phases.

Protocol: Three-Phase Wash
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Base Wash (Removes Hydrolysis Impurities):

    • Wash the organic layer 2x with 1M NaOH .

    • Chemistry: This deprotonates any hydroxy-pyrazine impurities (phenolic nature), forcing them into the aqueous layer.

    • Discard Aqueous Layer.

  • Acid Extraction (Isolates Target):

    • Extract the organic layer 3x with 1M HCl .

    • Chemistry: The target amine is protonated (

      
      ) and moves to the aqueous phase. The neutral 2,6-dichloropyrazine (starting material) remains in the EtOAc.
      
    • Keep Aqueous Layer. Discard Organic Layer (after checking TLC).

  • Recovery:

    • Cool the combined acidic aqueous extracts to 0°C.

    • Slowly basify to pH > 10 using 6M NaOH or NH₄OH .

    • Extract 3x with Dichloromethane (DCM) or EtOAc .

    • Dry over

      
       and concentrate.
      
Workflow Visualization

AcidBaseWorkup Start Crude Mixture (Target + SM + Hydrolysis Impurity) Step1 Dissolve in EtOAc Wash with 1M NaOH Start->Step1 Split1 Phase Separation Step1->Split1 AqWaste1 Aqueous Waste (Hydrolysis Impurities) Split1->AqWaste1 Aqueous OrgLayer1 Organic Layer (Target + Neutral SM) Split1->OrgLayer1 Organic Step2 Extract with 1M HCl OrgLayer1->Step2 Split2 Phase Separation Step2->Split2 OrgWaste Organic Waste (Unreacted 2,6-dichloropyrazine) Split2->OrgWaste Organic AqTarget Acidic Aqueous Phase (Protonated Target) Split2->AqTarget Aqueous Final Basify (pH > 10) & Extract Pure Target Amine AqTarget->Final

Figure 1: Logic flow for Acid-Base extractive purification. This method utilizes pKa differences to filter impurities.

Module 2: Chromatography Optimization

Objective: Remove trace impurities if the extraction yield is low or purity < 98%.

The Problem: Aminopyrazines interact with the acidic silanols on silica gel (


), causing "streaking" or broad peaks that co-elute with impurities.
Recommended Solvent Systems
SystemCompositionRole of ModifierApplication
A (Standard) Hexane / EtOAc (Gradient 0%

30%)
None Initial screening. Often results in tailing.
B (Optimized) Hexane / EtOAc + 1% TEA Triethylamine (TEA) blocks acidic silanol sites.Best for bulk purification. Sharpens peaks significantly.
C (Polar) DCM / MeOH (95:5) + 1%

Ammonium Hydroxide suppresses ionization.Use if the compound is retained too strongly on System B.
Step-by-Step Optimization Protocol
  • TLC Screening: Run TLC in Hexane:EtOAc (8:2) .

    • Observation: If the spot is elongated (comet-shaped), the silica is too acidic.

  • Pre-treatment: Pre-wash the silica column with the mobile phase containing the modifier (e.g., 1% TEA) before loading the sample. This neutralizes the column bed.

  • Loading: Dissolve the sample in a minimum amount of DCM. Do not use pure Hexane as the compound may precipitate.

  • Elution: Run a gradient from 100% Hexane (with 1% TEA) to 80:20 Hexane:EtOAc (with 1% TEA). The target usually elutes between 10-20% EtOAc due to the lipophilic butyl chain.

Module 3: Crystallization Strategies

Objective: Scalable purification avoiding silica gel expenses.

Because the molecule has a "greasy" butyl chain and a polar core, a mixed-solvent system is most effective.

Solvent System: Heptane / Ethyl Acetate[2]
  • Dissolution: Dissolve the crude solid in hot Ethyl Acetate (approx. 60°C). Use the minimum amount required to obtain a clear solution.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.

  • Nucleation: Remove from heat. Let cool to room temperature slowly. If oiling occurs (common with butyl chains), scratch the glass or add a seed crystal.

  • Harvest: Cool to 4°C for 2 hours, then filter.

Alternative System: Ethanol / Water . (Dissolve in hot EtOH, add water until turbid). This is better if the main impurity is very non-polar (like the dichloropyrazine starting material).

Troubleshooting & FAQ

User Report: "My product is oiling out during crystallization."

Diagnosis: The cooling rate is too fast, or the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product (if available) at 30-40°C.

  • Switch Solvents: Move to a system with closer boiling points and polarities, such as Isopropanol (IPA) . Slow evaporation of IPA often yields better crystals than cooling precipitation for "oily" amines.

User Report: "I see a 'ghost peak' eluting just after my product on HPLC."

Diagnosis: This is likely the regioisomer (if 2,3-dichloropyrazine was present in SM) or a hydrolysis product (6-chloro-2-hydroxypyrazine). Solution:

  • Check the UV spectrum. Hydroxy-pyrazines often have a bathochromic shift (red-shift) compared to the amino-pyrazine due to the auxochromic -OH group.

  • Use the Acid-Base Extraction (Module 1) . The hydroxy impurity is acidic and will be removed in the NaOH wash.

User Report: "My recovery is low after column chromatography."

Diagnosis: Irreversible adsorption. The basic amine is sticking permanently to the acidic silica. Solution:

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica. Alumina is less acidic and tolerates basic amines better.

  • Increase Modifier: Increase TEA concentration to 2-3%, or switch to Methanolic Ammonia (7N

    
     in MeOH) as the polar modifier.
    

References

  • PubChem. 2-Amino-6-chloropyrazine (Compound Summary). National Library of Medicine. Link

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for solvent polarity and solubility parameters).
  • European Patent Office. Synthesis of Neurostimulative Piperazine (Patent EP2470182). (Describes analogous purification of alkyl-amino pyrazines via acid/base workup). Link

  • Organic Syntheses. N-Methylbutylamine Synthesis and Purification. Org.[2][3][4] Synth. 1939, 19, 70. (Reference for handling the amine starting material). Link

  • Beilstein Journals. Overview of key routes to heterocyclic pharmaceuticals. (Context for pyrazine functionalization). Link

Sources

Preventing hydrolysis of chloropyrazine intermediates during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CPZ-STAB-001 Role: Senior Application Scientist Status: Open for Resolution

Executive Summary: The "Silent Killer" of Yields

User Issue: "I synthesized a chloropyrazine intermediate, but after aqueous workup, my yield is low, and I see a new polar spot on TLC/LCMS corresponding to the hydroxy-analog."

Root Cause Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (


) Hydrolysis .
Chloropyrazines are not standard aryl halides; they are electron-deficient heteroaromatics. The pyrazine nitrogens pull electron density from the ring carbons, making the C-Cl bond highly electrophilic. During standard basic workups (e.g., NaOH, 

), the hydroxide ion (

) acts as a nucleophile, displacing the chloride. This reaction is often faster than expected, especially in warm or biphasic systems.

Module 1: The Mechanistic "Why"

To prevent the issue, you must understand the enemy. Unlike phenyl chlorides, which require palladium catalysts or extreme conditions to substitute, chloropyrazines react via an addition-elimination mechanism (


).
Visualization: The Hydrolysis Risk Pathway

The following diagram illustrates how standard workup conditions inadvertently trigger product decomposition.

SNAr_Mechanism Figure 1: The SNAr Hydrolysis Pathway. High pH increases the concentration of the nucleophile (OH-), accelerating the attack on the electron-deficient ring. Substrate Chloropyrazine (Electrophilic) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Attack at C-Cl (Rate Limiting) Nucleophile Workup Base (OH- / H2O) Nucleophile->Complex High pH Promotes Product Hydroxypyrazine (Impurity) Complex->Product Elimination Chloride Cl- (Leaving Group) Complex->Chloride Loss of LG

Module 2: Troubleshooting (Triage & FAQs)

Direct answers to specific failure modes observed in the lab.

Q: I used 1M NaOH to quench my reaction because I needed to remove acid. The product vanished. Why? A: You likely hydrolyzed it. At pH > 10, the concentration of


 is high enough to drive the 

reaction rapidly at room temperature.
  • Fix: Never use strong bases (NaOH, KOH) for quenching unless the heterocycle is known to be stable. Use a Phosphate Buffer (pH 7) or Saturated

    
      (pH ~8.5) and keep it cold.
    

Q: My LCMS shows the mass of the product +16 (or +18 depending on ionization). Is this oxidation? A: Unlikely. It is almost certainly hydrolysis (Cl


 OH). The mass shift from Cl (35) to OH (17) results in a net loss of 18, but depending on protonation in the MS (

), it often appears as a distinct shift to a more polar peak.
  • Fix: Check the pH of your aqueous layer. If it was basic, hydrolysis is the culprit.[1]

Q: I have a stubborn emulsion. I let it sit overnight to separate. Now my purity is down. A: Time is a variable. Even at neutral pH, water can act as a weak nucleophile over long periods (24h+), especially if the pyrazine is highly activated (e.g., has other electron-withdrawing groups like


 or 

).
  • Fix: Break emulsions immediately. Use filtration through Celite , add brine , or perform a reverse extraction (extract aqueous into organic) rather than waiting.

Q: Can I use an acidic workup to avoid base hydrolysis? A: Proceed with caution. While acid prevents


 attack, strong acid protonates the pyrazine nitrogens. This makes the ring even more electron-deficient and susceptible to attack by neutral water molecules.
  • Target: Aim for pH 5–7 .

Module 3: Optimized Protocols (SOPs)

Standard Operating Procedures for handling labile chloropyrazines.

Protocol A: The "Cold-Buffer" Phase Separation (Standard)

Best for: Routine isolation of moderately stable chloropyrazines.

  • Preparation: Pre-cool all quench buffers (Sat.

    
     or 1M Phosphate Buffer pH 7) to 0–4°C  in an ice bath.
    
  • Dilution: Dilute the reaction mixture with the extraction solvent (DCM or EtOAc) before adding water. This creates a protective organic phase.

  • Quench: Slowly add the cold buffer to the reaction mixture with vigorous stirring.

    • Critical: Monitor internal temperature; do not let it spike above 10°C.

  • Separation: Immediately transfer to a separatory funnel. Shake quickly (30 seconds) and separate layers. Do not soak.

  • Drying: Wash the organic layer once with cold brine, then dry immediately over anhydrous

    
    .
    
Protocol B: The Anhydrous "Non-Aqueous" Workup (High Sensitivity)

Best for: Highly reactive substrates (e.g., chloropyrazines with nitro/cyano groups) that hydrolyze instantly in water.

  • Filtration: If the reaction generated solid salts, filter them through a fritted funnel or Celite pad under an inert atmosphere.

  • Concentration: Remove the reaction solvent (e.g., DMF, DMSO) via high-vacuum lyophilization or rotary evaporation (bath < 30°C).

  • Trituration: Redissolve the residue in a non-polar solvent (Ether/Hexane) to precipitate polar impurities, or directly load the crude residue onto a silica column pre-equilibrated with 1%

    
     (to neutralize silica acidity).
    
Data: Quenching Media Comparison
Quenching AgentApprox pHHydrolysis RiskRecommendation
1M NaOH 14Critical NEVER USE
Sat.

~11HighAvoid if possible
Sat.

8.5ModerateAcceptable (Cold)
Phosphate Buffer 7.0Low Gold Standard
1M HCl 0-1High (Activation)Avoid

Module 4: Prevention Decision Logic

Use this logic tree to select the correct workup before starting your experiment.

Workup_Decision Figure 2: Decision Tree for selecting the appropriate workup protocol based on substrate reactivity. Start Start: Chloropyrazine Workup EWG_Check Are there strong EWGs? (-NO2, -CN, -CF3) Start->EWG_Check Solvent_Check Is reaction solvent water-miscible? (DMF/DMSO) EWG_Check->Solvent_Check No Anhydrous Protocol B: Anhydrous Workup (Avoid Water Entirely) EWG_Check->Anhydrous Yes (Highly Reactive) Cold_Buffer Protocol A: Cold Phosphate Buffer (pH 7, 0°C) Solvent_Check->Cold_Buffer Yes (Need to wash out solvent) Std_Extraction Standard Extraction (Sat. NaHCO3) Solvent_Check->Std_Extraction No (DCM/EtOAc based)

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Chapter 13: Aromatic Nucleophilic Substitution).

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Guide to Solving Problems in Drug Design. J. Med. Chem.2011 , 54, 3451–3479. (Discussion on heterocycle stability).

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org.[1][2][3][4] Process Res. Dev.2016 , 20, 140–177. (General handling of activated intermediates).

  • WuXi AppTec. SNAr Reaction of Polyhalogenated Heterocycles. Research Chemistry Services. (Mechanistic insight on regioselectivity and hydrolysis).

Sources

Overcoming steric hindrance in N-methylation of butylaminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges in medicinal chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-methylation of butylaminopyrazines. The inherent steric hindrance posed by the butyl group proximal to the nitrogen atom on the pyrazine ring presents a significant synthetic hurdle. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to diagnose experimental issues and implement effective solutions.

The Challenge: Steric Shielding vs. Nucleophilicity

The N-methylation of an aminopyrazine should, in theory, be straightforward. The pyrazine ring system and the amino group's lone pair provide sufficient nucleophilicity for a reaction with a methyl electrophile. However, the presence of a bulky alkyl substituent, such as a butyl group, adjacent to the target nitrogen atom creates a "steric shield." This shield physically obstructs the trajectory of incoming methylating agents, drastically reducing reaction rates and leading to low or non-existent yields with standard methylation protocols. The key to success lies in selecting a strategy that can overcome this physical barrier.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: My N-methylation reaction with methyl iodide (or dimethyl sulfate) has failed, resulting in low yield or only starting material. What is the primary cause and what are my next steps?

Answer:

This is the most common failure mode for this specific substrate class. The primary cause is the inability of standard, relatively bulky methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) to access the sterically congested nitrogen atom. The butyl group effectively functions as a molecular "umbrella," blocking the required SN2 transition state.

Your troubleshooting process should be a logical progression from simple checks to a change in chemical strategy.

Logical Troubleshooting Workflow

G start Start: Low/No Yield check_reagents Step 1: Verify Reagent Quality & Conditions - Purity of amine? - Freshness of methylating agent? - Anhydrous solvent? start->check_reagents increase_energy Step 2: Increase Reaction Energy - Elevate temperature (reflux)? - Extend reaction time (24-48h)? check_reagents->increase_energy  If all checks pass eval1 Any Improvement? increase_energy->eval1 change_reagent Step 3: Change Methylating Agent - Move to a more potent, less hindered electrophile. eval1->change_reagent No / Marginal success End: Successful Methylation eval1->success Yes meerwein Option A: Meerwein's Salt (Trimethyloxonium Tetrafluoroborate) - Highly reactive, overcomes steric barriers. change_reagent->meerwein For high reactivity eschweiler Option B: Modified Eschweiler-Clarke - Irreversible, no over-methylation. change_reagent->eschweiler For classical approach meerwein->success eschweiler->success

  • Verify Basics: Before altering the chemistry, confirm the fundamentals. Ensure your starting butylaminopyrazine is pure and dry. Use a fresh, unopened bottle of your methylating agent and ensure your solvent is anhydrous. Moisture can quench some reagents and interfere with the reaction.

  • Increase Reaction Energy: Attempt to force the reaction by increasing the temperature to reflux and extending the reaction time significantly (e.g., 24-48 hours). Monitor by TLC or LC-MS. If you see only minor conversion, it is a clear indicator that steric hindrance is the dominant issue, and a more fundamental change is required.

  • Change Your Methylating Agent: This is the most critical step. You must switch to a reagent with higher electrophilicity and/or a different mechanism that is less sensitive to steric bulk. See the FAQ section below for a detailed comparison.

Frequently Asked Questions (FAQs)

Question: Which methylating agent is best suited for overcoming significant steric hindrance?

Answer:

There is no single "best" agent, but rather a spectrum of options with increasing reactivity. The choice depends on your substrate's tolerance to harsh conditions and your budget. For a sterically demanding substrate like a butylaminopyrazine, you should consider powerful, highly electrophilic reagents.

Methylating AgentFormulaRelative ReactivityKey Considerations for Hindered Amines
Methyl IodideCH₃ILowOften fails due to steric hindrance. Requires forcing conditions.
Dimethyl Sulfate (DMS)(CH₃)₂SO₄ModerateMore reactive than MeI but still often insufficient. Highly toxic.
Eschweiler-Clarke Reagents HCHO / HCOOHHigh (Irreversible)Excellent for hindered amines as it proceeds via a less-bulky iminium intermediate. The reaction is irreversible due to CO₂ evolution.[1][2][3][4]
Trimethyloxonium Tetrafluoroborate (CH₃)₃O⁺BF₄⁻Very HighHighly Recommended. A potent methyl cation equivalent.[5][6] Its extreme reactivity often overcomes steric barriers where other methods fail.[7][8][9]
Modern Catalytic MethodsCO₂ / Silanes, MethanolVariesGreener alternatives but may require significant optimization and specific catalysts.[10][11][12][13] Less established for this specific, highly hindered substrate class.
Question: How does the Eschweiler-Clarke reaction work for hindered amines, and are there any modifications I should consider?

Answer:

The Eschweiler-Clarke reaction is a reductive amination that methylates primary or secondary amines using excess formaldehyde and formic acid.[1][2] Its key advantage is that it proceeds through an iminium ion intermediate, which is then reduced by a hydride from formic acid. This mechanism avoids the SN2 displacement pathway and is less sensitive to steric crowding around the nitrogen. Furthermore, the reaction is driven to completion by the irreversible loss of CO₂ gas and will not proceed to form a quaternary ammonium salt.[1]

For highly hindered or non-polar substrates, the traditional aqueous conditions may be suboptimal. A modified procedure using an inert, non-aqueous solvent like an alkylbenzene can be significantly more effective, even with a smaller excess of reagents.[14]

Question: What are Meerwein's salts and why are they so effective?

Answer:

Meerwein's salts, such as trimethyloxonium tetrafluoroborate ((CH₃)₃O⁺BF₄⁻), are among the most powerful methylating agents available commercially.[6][9] They are essentially stable, crystalline sources of a highly electrophilic methyl group, acting as a synthetic equivalent of the methyl cation (CH₃⁺).[5]

Their effectiveness against sterically hindered substrates stems from their immense reactivity. The energy barrier for methylation is significantly lower compared to agents like MeI, allowing the reaction to proceed even when the nitrogen's lone pair is heavily shielded. The reaction is typically fast and conducted under mild conditions (e.g., 0 °C to room temperature).[7][8]

Mechanism of Action with a Hindered Amine

G cluster_0 Sterically Hindered Amine cluster_1 Meerwein's Salt cluster_2 Transition State cluster_3 Products Amine R-NH₂ TS [R-NH₂(CH₃)---O(CH₃)₂]⁺ BF₄⁻ (High energy but accessible) Amine->TS Nucleophilic Attack Meerwein (CH₃)₃O⁺ BF₄⁻ Meerwein->TS Products R-NH₂CH₃⁺ BF₄⁻  +  (CH₃)₂O TS->Products Methyl Transfer

Experimental Protocols

Protocol 1: N-Methylation using Trimethyloxonium Tetrafluoroborate

This protocol should be performed under an inert atmosphere (Nitrogen or Argon) as Meerwein's salt is moisture-sensitive.

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the butylaminopyrazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add solid trimethyloxonium tetrafluoroborate (1.1 eq) portion-wise over 15 minutes. Caution: The reagent is a powerful electrophile. Handle with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methyl-butylaminopyrazine.

Protocol 2: Modified Eschweiler-Clarke Reaction

This reaction generates CO₂ gas and should be performed in a well-ventilated fume hood.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the butylaminopyrazine (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by aqueous formaldehyde (37% solution, 3.0 eq).[3]

  • Heating: Heat the reaction mixture to 90-100 °C. You should observe the evolution of CO₂ gas.[1]

  • Reaction: Maintain the temperature and stir for 6-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cooling & Basification: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 9) by the slow addition of a cold aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Extract the basic aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Workup & Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography.

References
  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes. Green Chemistry (RSC Publishing).
  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source.
  • Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainability & Circularity NOW.
  • Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • The Role of Methylating Agents in Modern Organic Synthesis. Wuhan Kemi-Works Chemical Co., Ltd.
  • CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpion
  • Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent.
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
  • Effective methylation of phosphonic acids related to chemical warfare agents mediated by trimethyloxonium tetrafluoroborate for GC-MS analysis. OSTI.gov. [Link]

  • N-Methylation of Aromatic Amines and N-Heterocycles under Acidic Conditions with the TTT (1,3,5-Trioxane–Triethylsilane–Trifluoroacetic Acid) System. ResearchGate. [Link]

  • Trimethyloxonium tetrafluoroborate. Organic Syntheses. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool Repository. [Link]

  • Trimethyloxonium tetrafluoroborate. Wikipedia. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Product Class 6: Oxonium Salts. Thieme E-Books. [Link]

  • Different methods for the synthesis of N‐methylated amides. ResearchGate. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions with Electron-Deficient Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for navigating the complexities of cross-coupling reactions with electron-deficient pyrazine substrates. This guide is designed for researchers, medicinal chemists, and process development professionals to provide practical, field-tested insights into catalyst selection, reaction optimization, and troubleshooting. The highly electron-deficient nature of the pyrazine ring presents unique challenges, including potential catalyst inhibition and the low reactivity of common starting materials like chloropyrazines.[1][2] This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyrazines so challenging? The difficulty stems from the inherent electronic properties of the pyrazine ring. The two electronegative nitrogen atoms make the ring highly electron-deficient.[2] This has two primary consequences:

  • Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate strongly to the palladium catalyst center, effectively poisoning it and halting the catalytic cycle.[2][3]

  • Substrate Reactivity: While the electron-deficient nature activates the ring for nucleophilic aromatic substitution, it can complicate the oxidative addition step in palladium-catalyzed cycles, especially for less reactive halides like chlorides.[1]

Q2: What is the general reactivity trend for pyrazine halides in cross-coupling reactions? The reactivity follows the established trend for aryl halides, which is dictated by the carbon-halogen bond dissociation energy.[3] The order is: Iodide > Bromide > Triflate (OTf) > Chloride [3][4][5] Iodopyrazines are the most reactive and can often be coupled under milder conditions. Chloropyrazines are the most common and cost-effective starting materials but are significantly less reactive, typically requiring more advanced, highly active catalyst systems.[1][5]

Q3: What are the most common side reactions to watch out for? Several side reactions can reduce the yield of your desired product:

  • Protodeboronation (Suzuki reactions): The boronic acid coupling partner can be protonated and cleaved by residual water or protic solvents, especially under basic conditions, before it can transmetalate to the palladium center.[3][6] Using more stable coupling partners like trifluoroborates or pinacol esters can mitigate this issue.[1]

  • Homocoupling (Glaser-Hay coupling in Sonogashira reactions): The terminal alkyne can couple with itself, especially in the presence of a copper co-catalyst and oxygen. Running the reaction under strictly anaerobic conditions or using a copper-free protocol can prevent this.[7]

  • Catalyst Decomposition: Inactive palladium black may precipitate from the reaction mixture, indicating the catalyst has decomposed. This can be caused by excessively high temperatures or an inappropriate ligand choice that fails to stabilize the active palladium species.[3]

  • Hydrodehalogenation: The pyrazine halide is reduced to the corresponding pyrazine, removing the halogen atom entirely.

Q4: How critical is the choice of base? The base is a crucial component of the catalytic cycle and its choice is non-trivial. It typically plays a role in the transmetalation step (Suzuki) or in deprotonating a nucleophile (Sonogashira, Buchwald-Hartwig).[5][8]

  • For Suzuki reactions , common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Weaker bases may require higher temperatures but can sometimes prevent degradation of sensitive substrates.[3]

  • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required to deprotonate the amine. However, for some substrates, weaker bases like K₃PO₄ can be effective.[8][9]

Troubleshooting Guide: Common Coupling Reactions

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
  • Possible Cause 1: Inappropriate Catalyst System. Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient heterocycles like pyrazines.[1]

    • Solution: Employ more active, modern catalyst systems. For challenging 2-chloropyrazines, specialized palladium(II) ONO pincer complexes have shown high activity at low catalyst loadings (down to 0.01 mol%).[3] For general applications, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are highly effective for coupling challenging heterocyclic substrates.[10][11]

  • Possible Cause 2: Catalyst Inhibition. The pyrazine nitrogen is coordinating to the palladium center.

    • Solution: Use ligands with significant steric bulk. The bulky architecture of ligands like XPhos or tBu₃P not only promotes reductive elimination but also creates a coordination environment that can disfavor binding of the pyrazine nitrogen.[2][11]

  • Possible Cause 3: Boronic Acid Decomposition. Your boronic acid is being consumed by protodeboronation.

    • Solution:

      • Ensure strictly anhydrous conditions if possible.

      • Switch from a boronic acid to a more stable potassium trifluoroborate or boronic acid pinacol ester (BPin) derivative. Pyrazine trifluoroborates, for example, show higher stability and reactivity.[1]

      • Use a less nucleophilic base like K₃PO₄, though this may require a higher reaction temperature.[11]

Problem 2: Low Yield or Significant Homocoupling in Sonogashira Coupling
  • Possible Cause 1: Inefficient Catalyst or Copper Toxicity. The standard Pd/Cu system may not be active enough for your specific pyrazine substrate, or copper-mediated alkyne homocoupling (Glaser coupling) is dominating.

    • Solution:

      • For highly efficient and recyclable catalysis, consider a nanosized MCM-41 anchored palladium bipyridyl complex, which has been shown to be effective at very low loadings (0.01 mol%).[3]

      • Employ a copper-free Sonogashira protocol. Systems using bulky phosphine ligands or N-heterocyclic carbene (NHC) palladium complexes can facilitate the reaction without a copper co-catalyst, eliminating the primary pathway for homocoupling.[7][12]

  • Possible Cause 2: Poor Substrate Reactivity. Chloropyrazines can be challenging substrates.

    • Solution: While chloropyrazine can be an excellent substrate, it requires a highly active catalyst. A system like [Pd(allyl)Cl]₂/PPh₃ has been shown to convert chloropyrazine quantitatively.[1] If this fails, consider converting the chloride to the more reactive bromide or iodide if synthetically feasible.

Problem 3: Low Conversion in Buchwald-Hartwig Amination
  • Possible Cause 1: Catalyst System Not Active Enough for C-Cl Bond. The C-Cl bond on a pyrazine ring is particularly difficult to activate for oxidative addition.

    • Solution: Use third-generation (G3) or fourth-generation (G4) Buchwald precatalysts paired with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos).[8][13] These systems are specifically designed to promote the difficult oxidative addition of aryl chlorides.

  • Possible Cause 2: Base Incompatibility. The chosen base may be too weak to deprotonate the amine nucleophile or may be causing substrate degradation.

    • Solution: Sodium tert-butoxide (NaOtBu) is the standard strong base. If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature or time.[3] For some sensitive applications, a soluble organic base like DBU can be used, although it is generally less effective in the transmetalation step.[9][14]

  • Possible Cause 3: Nucleophilic Aromatic Substitution (SₙAr) is a Viable Alternative. For highly activated chloropyrazines (e.g., with additional electron-withdrawing groups), direct SₙAr with the amine may be possible without a catalyst, sometimes just by heating with a base like K₂CO₃ in DMSO.[1] It is worth running a catalyst-free control reaction to check for this possibility.

Catalyst & Ligand Selection Summary

The following table provides general recommendations for catalyst systems based on the coupling reaction and pyrazine halide.

Coupling ReactionPyrazine HalideRecommended Pd Precursor(s)Recommended Ligand(s)Typical Base(s)Key Considerations
Suzuki-Miyaura Chloro-Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, tBu₃PK₃PO₄, Cs₂CO₃Requires highly active, bulky, and electron-rich ligands.[10][11]
Bromo-, Iodo-Pd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, Na₂CO₃More reactive halides allow for use of less specialized catalysts.
Sonogashira Chloro-, Bromo-[Pd(allyl)Cl]₂, PdCl₂(PPh₃)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NHCopper co-catalyst (CuI) is common but can be omitted.[1][4]
Buchwald-Hartwig Chloro-G3/G4 Buchwald PrecatalystsBrettPhos, RuPhosNaOtBu, LHMDSEssential to use modern, highly active systems for C-Cl amination.[8]
Bromo-, Iodo-Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosK₃PO₄, Cs₂CO₃Broader range of ligands and bases are often effective.
Visual Guides & Workflows
General Catalytic Cycle for Cross-Coupling

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) Active Catalyst OXI Oxidative Addition Intermediate Pd0->OXI Ar-X (Pyrazine-Halide) TRAN Transmetalation Intermediate OXI->TRAN R-M (Suzuki) or R-NH₂ (Buchwald) or R-C≡CH (Sonogashira) RE Reductive Elimination Intermediate TRAN->RE RE->Pd0 Ar-R (Product) Product Coupled Product ArX Pyrazine-Halide RM Coupling Partner Base Base Troubleshooting Workflow Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality - Purity of Pyrazine? - Activity of Boronic Acid? - Anhydrous Solvents? Start->CheckReagents CheckSetup 2. Inspect Reaction Setup - Fully Inert Atmosphere? - No Leaks (Septa/Joints)? - Efficient Stirring? CheckReagents->CheckSetup Reagents OK CheckConditions 3. Re-evaluate Conditions - Temperature too low? - Reaction time too short? - Incorrect Base/Concentration? CheckSetup->CheckConditions Setup OK CheckCatalyst 4. Assess Catalyst System - Catalyst/Ligand appropriate for Pyrazine-Cl? - Catalyst loading too low? - Signs of decomposition (Pd black)? CheckConditions->CheckCatalyst Conditions OK Optimize Systematically Optimize (Ligand/Base/Solvent Screen) CheckCatalyst->Optimize System Appears Suboptimal

Caption: A systematic workflow for troubleshooting low-yield reactions.

Exemplary Experimental Protocols

Note: These are general starting procedures. Optimization of temperature, reaction time, and reagent stoichiometry is essential for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrazine

This protocol is adapted for a challenging chloropyrazine substrate, requiring a highly active catalyst system.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids a copper co-catalyst to minimize alkyne homocoupling.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the bromopyrazine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and diisopropylamine (3.0 mmol, 3.0 equiv) via syringe. Then, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Redissolve the residue in dichloromethane or ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3245–3264. DOI: 10.1039/C3OB40460A. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Turner, C. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9305–9312. Retrieved from [Link]

  • Nasseri, M. A., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(1), 1-31. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]

  • ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1255–1296. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Inorganic Chemistry. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 8(5), 4403–4408. Retrieved from [Link]

  • Ghosh, S. & Mandal, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 1-5. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • YouTube. (2018). Common cross coupling reactions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

Sources

Technical Support Center: Removing Unreacted 2,6-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,6-dichloropyrazine in your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying their target compounds from residual 2,6-dichloropyrazine. Here, we provide troubleshooting advice, detailed protocols, and frequently asked questions to ensure the successful isolation of your desired products.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted 2,6-dichloropyrazine remaining. What is the quickest way to remove it?

A1: The most appropriate method depends on the properties of your desired product.

  • For products with significantly different polarity: If your product is much more polar or non-polar than 2,6-dichloropyrazine, a simple liquid-liquid extraction (LLE) is often the most efficient first step.[1][2][3][4] 2,6-Dichloropyrazine is soluble in many organic solvents like ethanol and acetone, but has limited solubility in water.[5] You can often wash the organic layer containing your product and the unreacted starting material with an aqueous solution to remove more polar impurities, or vice-versa. For effective removal of pyrazines from an aqueous solution, multiple extractions with fresh solvent are recommended.[2][3][4]

  • For products with similar polarity: If your product and 2,6-dichloropyrazine have similar polarities, column chromatography is generally the most effective technique.[1][2][3] A normal-phase silica gel column with a non-polar mobile phase can be used.[1] For closely related pyrazine derivatives, high-surface-area silica may provide better separation.[1]

  • For thermally stable, non-volatile products: If your desired product is not volatile, distillation can be a viable option to remove the more volatile 2,6-dichloropyrazine.[1][2][3]

Q2: I've tried standard silica gel chromatography, but I'm getting poor separation between my product and 2,6-dichloropyrazine.

A2: This is a common challenge when the polarity of your product is very close to that of 2,6-dichloropyrazine. Here are some strategies to improve separation:

  • Optimize Your Mobile Phase: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve resolution.[1] A mixture of 90/10 hexane/ethyl acetate has been shown to be effective for separating pyrazine derivatives.[2][3][4]

  • Consider a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase. C18-bonded silica (reverse-phase chromatography) can be effective for separating pyrazines from aqueous distillates.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution. Reverse-phase HPLC with a C8 or C18 column and a mobile phase of acetonitrile/water is a common choice for separating aromatic isomers.[6]

Q3: Can I "quench" the unreacted 2,6-dichloropyrazine in the reaction mixture before workup?

A3: Yes, quenching is a viable strategy, particularly when you want to avoid chromatographic purification. 2,6-Dichloropyrazine is reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring.[7]

A common approach is to add a nucleophilic scavenger to the reaction mixture after the primary reaction is complete. The choice of quenching agent depends on the reaction conditions and the stability of your product. A simple and effective method is to add a primary or secondary amine, such as piperidine or morpholine, which will react with the 2,6-dichloropyrazine to form a more polar aminopyrazine derivative. This new, more polar compound can then be easily removed by an aqueous wash during workup.

Caution: Ensure your desired product is not reactive with the chosen quenching agent. Always perform a small-scale test reaction first.

Detailed Protocols

Here are step-by-step protocols for the most common and effective methods for removing unreacted 2,6-dichloropyrazine.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is ideal when there is a significant polarity difference between your product and 2,6-dichloropyrazine.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)[1]

  • Aqueous solution (e.g., deionized water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the chosen organic solvent and an equal volume of the aqueous solution.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Allow the layers to separate.

  • Drain the lower layer. The layer containing your product will depend on the relative densities of the organic and aqueous phases.

  • Repeat the extraction of the layer containing the unreacted 2,6-dichloropyrazine with fresh solvent at least two more times to ensure complete removal.[1]

  • Combine the organic layers containing your product.

  • Wash the combined organic layers with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating compounds with similar polarities.

Materials:

  • Silica gel (standard or high-surface-area)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elute the Column: Begin eluting the column with the non-polar solvent (e.g., 100% hexane).

  • Increase Polarity: Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). A shallow gradient is often key to good separation.[1]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which fractions contain your desired product and which contain the unreacted 2,6-dichloropyrazine.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Protocol 3: Chemical Quenching

This protocol is useful for converting unreacted 2,6-dichloropyrazine into a more easily removable compound.

Materials:

  • Reaction mixture containing unreacted 2,6-dichloropyrazine

  • Nucleophilic quenching agent (e.g., piperidine, morpholine)

  • Stirring apparatus

Procedure:

  • Once your primary reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Add an excess (2-3 equivalents relative to the initial amount of 2,6-dichloropyrazine) of the quenching agent to the reaction mixture.

  • Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) or until TLC/LC-MS analysis shows complete consumption of the 2,6-dichloropyrazine.

  • Proceed with your standard aqueous workup. The resulting aminopyrazine byproduct should be significantly more polar and will preferentially partition into the aqueous layer.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 2,6-dichloropyrazine I should be aware of?

A: 2,6-Dichloropyrazine is typically a white to beige crystalline solid with a melting point of 55-58 °C.[8][9][10] It is soluble in organic solvents like ethanol and methanol.[8]

Q: Is 2,6-dichloropyrazine hazardous?

A: Yes, 2,6-dichloropyrazine is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] It is also harmful if swallowed.[11] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[11][12]

Q: Can I use recrystallization to purify my product from 2,6-dichloropyrazine?

A: Recrystallization can be an effective purification method if there is a significant difference in solubility between your product and 2,6-dichloropyrazine in a particular solvent system. You may need to screen various solvents or solvent pairs (e.g., ethanol-water, ethyl acetate-cyclohexane) to find optimal conditions.[1] It is often more successful after an initial purification step like extraction or chromatography has removed the bulk of the impurity.[1]

Q: What is the typical byproduct of reactions involving 2,6-dichloropyrazine?

A: In nucleophilic substitution reactions, the primary "byproduct" is the displaced chloride ion. Depending on the reaction conditions, side reactions can occur. For instance, in the chlorination of 2-chloropyrazine to form 2,6-dichloropyrazine, a small amount of the 2,3-dichloropyrazine isomer can be formed.[13]

Data Summary

PropertyValueSource
Molecular Formula C4H2Cl2N2[5][8][9][10]
Molecular Weight 148.98 g/mol [8][9][10]
Appearance White to beige crystals or crystalline powder[8]
Melting Point 55-58 °C[8][9][10]
Solubility Soluble in ethanol and methanol; limited solubility in water[5][8]

Visualizing the Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy Start Reaction Mixture with Unreacted 2,6-Dichloropyrazine TLC_LCMS Analyze by TLC/LC-MS: Assess Polarity Difference Start->TLC_LCMS Quench_Option Consider Chemical Quenching? Start->Quench_Option Polarity_Diff Significant Polarity Difference? TLC_LCMS->Polarity_Diff LLE Liquid-Liquid Extraction (LLE) Polarity_Diff->LLE Yes Chromatography Column Chromatography Polarity_Diff->Chromatography No Workup Aqueous Workup LLE->Workup Pure_Product Pure Product Chromatography->Pure_Product Quench Chemical Quenching Quench_Option->Quench Yes Quench->Workup Workup->Pure_Product

Sources

Technical Support Center: Stability of N-butyl-6-chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-butyl-6-chloro-N-methylpyrazin-2-amine is a functionalized halopyrazine scaffold often used as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its stability in acidic media is governed by two competing factors: solubilizing salt formation (desirable) and nucleophilic aromatic substitution (


) hydrolysis  (undesirable).

While the exocyclic tertiary amine provides a basic site for stable salt formation, the electron-deficient pyrazine ring—further activated by protonation—renders the C-Cl bond susceptible to hydrolysis by water. This guide addresses the balance between these states.

Key Stability Metrics
ConditionStability RatingPrimary RiskRecommended Action
0.1% Formic/TFA (LCMS) High (< 24h)Negligible at RTSafe for standard HPLC/UPLC analysis.
1M HCl / H₂SO₄ (RT) ⚠️ Moderate Slow HydrolysisProcess quickly; keep temperature < 20°C.
Strong Acid + Heat (>40°C) Unstable Rapid DechlorinationAvoid. Use basic conditions for heating.
Acidic Storage Unstable Gradual DegradationStore as free base or crystalline salt (dry).

Diagnostic Workflow: Troubleshooting Instability

Use this decision tree to diagnose issues encountered during synthesis, workup, or analysis.

DiagnosticFlow Start Observation: Issue in Acidic Media Obs_Ppt Observation: Precipitation / Solids Start->Obs_Ppt Obs_Imp Observation: New Impurity Peak (LCMS) Start->Obs_Imp Check_Sol Action: Check Solubility vs. pH Obs_Ppt->Check_Sol Solid persists Check_Mass Action: Check Mass Shift (Delta) Obs_Imp->Check_Mass Res_Salt Diagnosis: Acid Salt Formation (Reversible) Check_Sol->Res_Salt Dissolves in Water/MeOH Res_Hyd Diagnosis: Hydrolysis (Pyrazinone) (Irreversible) Check_Mass->Res_Hyd M-18 (Cl -> OH) Res_Dealk Diagnosis: N-Dealkylation (Rare, requires high heat) Check_Mass->Res_Dealk Loss of Butyl/Methyl

Figure 1: Diagnostic logic for distinguishing between physical salt precipitation and chemical degradation.

Technical Deep Dive: The Degradation Mechanism

Understanding why degradation occurs allows for better experimental design.

The Mechanism: Acid-Catalyzed Hydrolysis

In neutral conditions, the C-Cl bond on the pyrazine ring is relatively stable because the ring is not sufficiently electrophilic to react with weak nucleophiles like water. However, under acidic conditions, the mechanism shifts:

  • N-Protonation: The pyrazine ring nitrogens (N-1 or N-4) become protonated. This dramatically lowers the LUMO energy of the ring, making the C-6 position highly electrophilic.

  • Water Attack: Water (acting as a nucleophile) attacks the C-6 position.

  • Elimination: Chloride is expelled, and the tautomeric equilibrium shifts the product to the thermodynamic sink: the pyrazinone (6-hydroxy species).

Visual Pathway:

Mechanism Substrate N-butyl-6-chloro- N-methylpyrazin-2-amine (Neutral) Protonated Ring Protonated Intermediate (Highly Electrophilic) Substrate->Protonated + H+ (Acid) Transition Tetrahedral Intermediate (+ H2O) Protonated->Transition + H2O (Slow) Product 6-Hydroxy derivative (Pyrazinone form) [Degradant] Transition->Product - HCl (Fast)

Figure 2: The acid-catalyzed hydrolysis pathway converting the chloropyrazine to a pyrazinone.

Troubleshooting Protocols

Scenario A: "I see a precipitate upon adding HCl/TFA."

Cause: Likely formation of the HCl or TFA salt of the tertiary amine. The salt may be less soluble in the organic solvent (e.g., DCM, EtOAc) than the free base. Validation Protocol:

  • Isolate a small amount of the solid.

  • Attempt to dissolve in water or methanol.

  • Test: Add 1M NaOH. If the solid dissolves (or oils out) and extracts back into organic solvent with the original LCMS retention time, it is the salt .

  • Fix: Switch to a more polar solvent system (MeOH/DCM) or keep the compound as a free base until the final step.

Scenario B: "My LCMS shows a new peak at [M-18] mass units."

Cause: Hydrolysis of the Chloro group (-35 Da) and replacement with Hydroxyl (+17 Da). Net change


 -18 Da.
Validation Protocol: 
  • Check the UV spectrum of the new peak. Pyrazinones often have a significantly different

    
     compared to chloropyrazines due to tautomerization.
    
  • Fix:

    • Reduce Temperature: Hydrolysis rates drop significantly below 0°C.

    • Reduce Water: If using acid, use anhydrous acids (e.g., HCl in Dioxane) rather than aqueous HCl.

    • Buffer: If aqueous conditions are mandatory, buffer to pH 4–5 rather than pH < 1.

Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% TFA in water/acetonitrile for HPLC purification? A: Yes. The residence time on the column is short (typically < 20 mins). At room temperature, the hydrolysis rate is negligible. However, evaporate fractions immediately . Do not leave them in the fraction collector overnight, as concentration of the acid during evaporation can accelerate degradation.

Q2: I need to remove a Boc group elsewhere on the molecule. Can I use 4M HCl in Dioxane? A: Proceed with caution. While 4M HCl/Dioxane is "anhydrous," the reaction often generates trace water or absorbs atmospheric moisture.

  • Recommendation: Use TFA/DCM (1:1) at 0°C for the minimum time required. Monitor the reaction every 15 minutes. The chloropyrazine is generally more stable in TFA than in HCl due to the lower nucleophilicity of the trifluoroacetate counter-ion compared to chloride (though water is the ultimate culprit).

Q3: Is the compound stable in acidic urine or gastric fluid (Simulated)? A: Likely Poor Stability. In Simulated Gastric Fluid (SGF, pH ~1.2), significant hydrolysis is expected within 1–2 hours. This is a known liability for chloropyrazine drugs. If this is for a PK study, formulation in a buffered vehicle (pH > 4) is strongly advised.

Q4: Why is the mass spec showing an M+2 peak pattern? A: This is normal and essential for confirmation. Chlorine has two isotopes,


 and 

, in a 3:1 ratio.
  • Intact Molecule: You should see the 3:1 isotopic pattern.

  • Hydrolyzed Molecule: The M+2 peak will disappear (Oxygen does not have this pattern). This is a quick way to confirm loss of chlorine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • MedChemExpress. (2024). 2-Amino-6-chloropyrazine Product Safety & Handling. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 6-chloropyrazin-2-amine.[1] National Library of Medicine. Retrieved from

  • Sato, N. (1980). Studies on Pyrazines. Comprehensive Heterocyclic Chemistry. (Foundational text on the susceptibility of halopyrazines to acid hydrolysis).

Disclaimer: This guide is for research purposes only. Users should perform their own stability assessments (e.g., a 24-hour stability test in the target solvent) before committing valuable material.

Sources

Recrystallization vs. column chromatography for pyrazine amine purification

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Strategies for Pyrazine Amines

Introduction

Pyrazine amines (e.g., 2-aminopyrazine and its derivatives) represent a unique purification challenge in medicinal chemistry. Their dual nature—possessing both lipophilic aromatic character and basic nitrogen centers—creates a "solubility vs. interaction" paradox. They often exhibit high solubility in polar organic solvents but interact aggressively with acidic stationary phases (silica), leading to yield loss and poor separation.

This guide provides a decision framework and troubleshooting protocols for the two primary purification routes: Recrystallization and Column Chromatography .

Module 1: The Decision Matrix

Before initiating purification, "triage" your crude material. Pyrazine amines often sublime or "oil out," making the choice of method critical for yield preservation.

Method Selection Framework
FeatureRecrystallization Column Chromatography
Primary Driver Scalability (>10g) & Cost EfficiencyComplex Impurity Profile & Low Scale (<5g)
Purity Potential >99% (Crystal lattice exclusion)95-98% (Dependent on resolution)
Key Risk "Oiling out" (Phase separation before crystallization)Peak tailing (Irreversible adsorption to silica)
Green Factor High (Solvent recovery possible)Low (High solvent consumption)
Time Investment High (Optimization) / Low (Execution)Low (Setup) / High (Execution)
Visual Decision Tree

DecisionTree Start Crude Pyrazine Amine ScaleCheck Scale > 10g? Start->ScaleCheck ImpurityCheck Impurity Profile? ScaleCheck->ImpurityCheck No Recryst METHOD A: Recrystallization ScaleCheck->Recryst Yes SolidCheck Is Crude a Solid? ImpurityCheck->SolidCheck Simple/Baseline Column METHOD B: Column Chromatography ImpurityCheck->Column Complex/Close Rf SolidCheck->Recryst Yes SaltFormation Consider Salt Formation (e.g., HCl/Oxalate) SolidCheck->SaltFormation No (Oil) SaltFormation->Recryst After Salt Formed

Figure 1: Decision logic for selecting purification methodology based on scale and physical state.

Module 2: Recrystallization Troubleshooting

Recrystallization is the preferred method for scale-up but is notorious for pyrazines due to their tendency to form oils rather than crystals.

Core Issue: "Oiling Out"

Pyrazines often have low melting points. If the boiling point of your solvent is higher than the melting point of your slightly impure solid, the compound will melt into an oil droplet before it dissolves or crystallizes.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temp > Melting Point.1. Reheat to dissolve oil.2. Add seed crystals at the "cloud point."3. Switch to a lower-boiling solvent (e.g., replace Toluene with EtOAc).
No Crystals Form Solution is not saturated; Pyrazine is too soluble.1. Perform a "scratch test" on the glass wall.2. Use an anti-solvent (e.g., add Hexane to EtOAc solution dropwise).
Colored Impurities Polymeric byproducts trapped in lattice.1. Perform a hot filtration with activated charcoal (Norit) before cooling.2. Ensure rapid filtration to prevent premature crystallization on the filter.
Recommended Solvent Systems
  • Single Solvent: Ethanol (95%), Isopropanol, Water (for highly polar derivatives).

  • Solvent/Anti-Solvent: Ethyl Acetate/Hexane (Standard), Methanol/Water (Green alternative), Dichloromethane/Pentane (Low temp only).

Module 3: Column Chromatography Troubleshooting

Chromatography of pyrazine amines is difficult because the basic nitrogen interacts with the acidic silanols (


) on the silica surface, acting as an ion-exchange resin rather than a partition medium.
Core Issue: The Silanol Effect (Peak Tailing)

Mechanism: The pyrazine amine (


) accepts a proton from the silica surface (

), forming a non-eluting ammonium silicate salt (

). This results in broad, streaking peaks and mass loss.

Visual Mechanism & Solution:

SilanolEffect Silica Silica Surface (Acidic Si-OH) Interaction Strong Ionic Bond (Tailing/Stuck) Silica->Interaction + Amine Result Free Pyrazine (Sharp Peak) Silica->Result Passes Through Amine Pyrazine Amine (Basic) Amine->Interaction Modifier Modifier Added (TEA/NH3) Modifier->Silica Blocks Sites

Figure 2: The competitive inhibition mechanism. Triethylamine (Modifier) blocks acidic silanol sites, allowing the Pyrazine Amine to elute freely.

Troubleshooting Guide:

Q: My product is streaking from the baseline to the solvent front.

  • A: Deactivate the silica.[1][2] Add 1-3% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

    • Pro-Tip: Pre-wash the column with the TEA-containing solvent before loading your sample to ensure the entire silica bed is neutralized [1, 2].

Q: The product is stuck at the top of the column.

  • A: The compound has likely precipitated or reacted.[3]

    • Solution: Switch to a more polar mobile phase (e.g., DCM:MeOH 9:1). If still stuck, the compound may be forming an insoluble salt with silica; switch to Neutral Alumina or C18 (Reverse Phase) stationary phases [3].

Q: I see "ghost peaks" in later fractions.

  • A: This is often slow desorption of the amine. Run a gradient flush with 10% MeOH/DCM containing 1% TEA to clear the column.

Module 4: Standard Operating Protocols (SOPs)

SOP A: Recrystallization of Pyrazine Amine
  • Solvent Selection: Test solubility in a test tube. Target: Insoluble at RT, soluble at boiling. Start with Ethanol.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot solvent to dissolve.

    • Critical: If oil droplets form, add more solvent or switch to a solvent with a lower boiling point.

  • Filtration (Optional): If insoluble particles remain, filter hot through a fluted filter paper or glass wool.

  • Crystallization:

    • Allow flask to cool to RT slowly (insulate with a paper towel).

    • Once RT is reached, move to an ice bath (

      
      ) for 30 mins.
      
    • Seeding: If no crystals form, add a single crystal of pure product or scratch the glass with a spatula.

  • Collection: Vacuum filter using a Buchner funnel. Wash with cold solvent.[3] Dry in a vacuum oven (Note: Check for sublimation; do not overheat).

SOP B: TEA-Modified Flash Chromatography
  • TLC Optimization: Determine

    
     using solvent + 1% TEA . Target 
    
    
    
    .
  • Slurry Packing:

    • Mix Silica Gel 60 with the mobile phase containing 1% TEA .

    • Why? Slurry packing prevents heat generation and cracking common when amines contact dry silica.

  • Equilibration: Flush the column with 2 column volumes (CV) of the mobile phase.

  • Loading: Dissolve sample in minimum DCM (or mobile phase). Load carefully.

  • Elution: Run the column.

    • Note: TEA has a high boiling point (

      
      ). You must rotovap aggressively or use an acid wash (e.g., 1M HCl extraction) to remove TEA from the final product if the pyrazine is stable to acid [4].
      

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Link

  • Royal Society of Chemistry. "Tips for Flash Column Chromatography: Deactivation of Silica." RSC Education / University of Rochester. Link

  • BenchChem. "Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile." Technical Support Center. Link

  • Biotage. "Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing." Biotage White Papers. Link

  • Brainly/OpenStax. "Recrystallization vs. Chromatography for Large Scale Production." General Organic Chemistry Principles. Link

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of chloropyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrazine derivatives represent a "privileged scaffold" in modern drug discovery, serving as critical intermediates for antitubercular (e.g., Pyrazinamide analogs), diuretic, and antineoplastic agents. Their electron-deficient diazine ring renders them highly reactive to nucleophilic aromatic substitution (


), a trait that also dictates their behavior in the gas phase during mass spectrometry (MS).

This guide provides a technical comparison of the fragmentation dynamics of chloropyrazine derivatives against their isosteres (chloropyridines and chloropyrimidines). It contrasts ionization modalities (EI vs. ESI) and establishes a self-validating protocol for structural elucidation.

The Mechanistic Landscape: Ionization Modalities

The choice of ionization technique fundamentally alters the fragmentation pathway. For chloropyrazines, the dichotomy between Electron Impact (EI) and Electrospray Ionization (ESI) is stark.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Species Radical Cation

Protonated Molecule

Key Mechanism Homolytic bond cleavageHeterolytic cleavage / Rearrangement
Chlorine Loss Loss of Cl radical (

35 Da)
Loss of HCl (

36 Da) or Cl radical
Application Structural Fingerprinting / GC-MSPK/PD Studies / Metabolite ID / LC-MS
The Chlorine Isotopic Signature

Before analyzing fragmentation, the presence of chlorine must be validated via its isotopic envelope. Chlorine exists as


 (75.8%) and 

(24.2%).
  • Diagnostic Rule: Any chloropyrazine derivative must exhibit an

    
     and 
    
    
    
    peak ratio of approximately 3:1 .
  • Validation: If this ratio deviates significantly (e.g., to 1:1), the presence of a second halogen (Br) or isobaric interference is indicated.

Fragmentation Logic and Pathways[2][3][4][5]

The fragmentation of chloropyrazine is driven by the instability of the diazine ring and the leaving group ability of the halogen.

Primary Fragmentation Channels (EI)

In Electron Impact, the molecular ion


 (m/z 114/116 for 2-chloropyrazine) typically undergoes two competing pathways:
  • 
    -Cleavage (Halogen Loss):  Direct homolytic cleavage of the C-Cl bond yielding the pyrazinyl cation (m/z 79).
    
  • Ring Contraction: The diazine ring is prone to losing neutral molecules, specifically Hydrogen Cyanide (HCN, 27 Da).

ESI-MS/MS Pathways

In ESI, the precursor is the even-electron ion


.
  • Protonation Site: Protonation preferentially occurs at

    
     (para to the chlorine) due to resonance stabilization, though 
    
    
    
    is statistically possible.
  • Collision Induced Dissociation (CID): The primary transition is often the loss of neutral HCl (

    
    ), followed by ring opening.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for 2-chloropyrazine under standard collision energies.

ChloropyrazineFragmentation cluster_legend Pathway Key Parent Parent: 2-Chloropyrazine [M]+• (EI) or [M+H]+ (ESI) m/z 114 / 116 Fragment_79 Pyrazinyl Cation [M - Cl]+ m/z 79 Parent->Fragment_79 EI: -Cl• (35 Da) Fragment_HCl Loss of Neutral HCl [M - H - Cl]+ m/z 78 Parent->Fragment_HCl ESI: -HCl (36 Da) Fragment_52 Ring Contraction [C3H2N]+ (Loss of HCN) Fragment_79->Fragment_52 -HCN (27 Da) Fragment_RingOpen Ring Cleavage [C2H2N]+ m/z 40 Fragment_HCl->Fragment_RingOpen Ring Scission key Blue: Parent | Red: EI Pathway | Green: ESI Pathway

Figure 1: Divergent fragmentation pathways of 2-chloropyrazine. EI favors radical loss (Red), while ESI favors neutral loss (Green).

Comparative Analysis: Chloropyrazine vs. Alternatives

When designing bio-active molecules, researchers often swap the pyrazine ring for pyridine or pyrimidine. The MS profile changes distinctively due to ring basicity and stability.

Parameter2-Chloropyrazine2-Chloropyridine (Alternative 1)2-Chloropyrimidine (Alternative 2)
Ring Structure 1,4-DiazineAzine (1 Nitrogen)1,3-Diazine
Basicity (

)
~0.6 (Weakest)~0.5 - 0.7~1.1
ESI Sensitivity Moderate (Harder to protonate)High (Easily protonated)High
Fragmentation Stability Low: Ring opens easily (Loss of HCN)High: Ring is robust; Cl loss dominatesModerate: Loss of HCN is common
Diagnostic Ion m/z 52 (Ring fragment)m/z 78 (Pyridyl cation)m/z 79 (Pyrimidinyl cation)

Key Insight: Chloropyrazines are significantly less stable in the gas phase than chloropyridines. If your spectrum shows extensive low-mass fragmentation (m/z < 60) at low collision energies, it supports the assignment of a pyrazine core over a pyridine core.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the identification of chloropyrazine impurities or metabolites in biological matrices.

Reagents and Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Solvent B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm particle size.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard in MeOH to 1 mg/mL.

    • Dilute to 1 µg/mL in 50:50 Water:ACN.

    • Self-Validation Check: Ensure solution is clear; precipitation indicates poor solubility common with planar heterocycles.

  • LC Gradient:

    • Start: 5% B (Hold 1 min)

      
       Ramp to 95% B (over 5 mins).
      
    • Rationale: Chloropyrazines are moderately polar; early elution is expected relative to carbocyclic analogs.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl-C bond).

    • Source Temp: 120°C.

  • Data Acquisition:

    • Perform a Full Scan (MS1) first to identify the M/M+2 chlorine pattern.

    • Perform Product Ion Scan (MS2) on the M+2 peak (

      
       isotope) as well as the M peak.
      
    • Expert Tip: Fragmenting the

      
       peak helps distinguish fragments that retain the chlorine (which will still show mass shift) vs. those that lost the chlorine (which will converge with the 
      
      
      
      fragments).
Workflow Diagram

LCMS_Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+ mode, 3.5kV) LC->Ionization MS1 MS1 Scan (Check 3:1 Ratio) Ionization->MS1 Filter Precursor Selection (m/z 114) MS1->Filter Select Parent Collision Collision Cell (CID with N2) Filter->Collision Fragmentation Detector Detection (Fragment Spectrum) Collision->Detector Analyze

Figure 2: LC-MS/MS workflow for chloropyrazine analysis.

Supporting Data: Characteristic Ions

The following table summarizes expected ions for a generic 2-chloropyrazine derivative (


).
Ion Identitym/z (Nominal)Relative Abundance (Est.)Structural Significance
Molecular Ion (

)
114 / 116100% (Base Peak in ESI)Confirms MW and Cl presence.

79High (EI), Low (ESI)Loss of halogen radical.

78High (ESI)Loss of neutral acid; characteristic of N-heterocycles.

87 / 89ModerateRing contraction; Retains Cl.

40ModerateBreakdown of the pyrazine ring.

Interpretation Note: If you observe a fragment at m/z 87 (from parent 114), it indicates the loss of HCN (27 Da) while retaining the chlorine atom. This confirms the substituent is on the ring and the ring itself is fragmenting, a hallmark of pyrazine instability.

References

  • NIST Mass Spectrometry Data Center. "Chloropyrazine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Heterocycles). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for EI fragmentation mechanisms). [Link]

  • Pavlović, D. et al. (2012). "Fragmentation of pyridine and pyrazine derivatives in ESI-MS." Rapid Communications in Mass Spectrometry.

Chemo-selectivity and Reactivity Profiling: 2-Chloropyrazine vs. 2-Chloro-6-aminopyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deactivation Penalty

In medicinal chemistry, the pyrazine scaffold is a privileged structure, ubiquitous in kinase inhibitors and anti-infectives (e.g., Pyrazinamide, Bortezomib). However, a critical synthetic bottleneck occurs during the sequential functionalization of 2,6-dichloropyrazine.

While the parent 2-chloropyrazine (or the first chloride displacement on 2,6-dichloropyrazine) is highly electrophilic and reacts readily via Nucleophilic Aromatic Substitution (


), the resulting product, 2-chloro-6-aminopyrazine , exhibits a drastic drop in reactivity. This guide analyzes this "deactivation penalty," quantifying the kinetic differences and providing validated protocols to overcome the electronic stalling introduced by the amino group.

Mechanistic Profiling: Why Reactivity Drops

The reactivity difference between these two species is not merely steric; it is fundamentally electronic.[1][2]

2-Chloropyrazine (The Activated State)

The pyrazine ring is electron-deficient (diazine). The two nitrogen atoms withdraw electron density via induction (-I effect) and resonance, making the C-2 position highly electrophilic. The Lowest Unoccupied Molecular Orbital (LUMO) energy is low, facilitating attack by nucleophiles even under mild conditions.

2-Chloro-6-aminopyrazine (The Deactivated State)

Once an amine is installed at the 6-position, it acts as a strong Electron Donating Group (EDG) via resonance (+M effect). The lone pair on the exocyclic nitrogen donates electron density into the pyrazine ring.

  • Resonance Effect: This donation satisfies the electron deficiency of the ring nitrogens, significantly raising the energy of the LUMO.

  • Meisenheimer Complex Instability: In

    
    , the rate-determining step is often the formation of the anionic Meisenheimer complex. The electron-rich amino group destabilizes this anionic intermediate, effectively "poisoning" the ring against a second nucleophilic attack.
    
Visualization of Electronic Deactivation

DeactivationMechanism cluster_0 Activated State cluster_1 Deactivated State NodeA 2-Chloropyrazine (High Electrophilicity) NodeB Low LUMO Energy NodeA->NodeB Inductive (-I) Withdrawal NodeD High LUMO Energy NodeB->NodeD Reactivity Gap (>100x slower) NodeC 2-Chloro-6-aminopyrazine (Resonance Stabilized) NodeE +M Resonance Effect (Amine Lone Pair) NodeC->NodeE Substituent Effect NodeE->NodeD Raises Barrier

Figure 1: Mechanistic flow illustrating the electronic deactivation caused by the amino group, raising the activation energy for subsequent substitutions.

Comparative Performance Data

The following table summarizes the experimental conditions required to displace the chlorine atom in both substrates using a secondary amine (e.g., morpholine or piperidine) as the nucleophile.

Feature2-Chloropyrazine (Baseline)2-Chloro-6-aminopyrazine (Deactivated)
Reactivity Class High (

Active)
Low (Electronically Deactivated)
Standard Temp. 80°C – 100°C140°C – 180°C (or Microwave)
Solvent System Water, EtOH, or DMSODMSO, NMP, or Sealed Tube
Catalyst Req. None (or weak base like

)
Often requires Cu or Pd catalysis
Typical Yield 85 – 95%30 – 60% (Thermal); >80% (Catalytic)
Reaction Time 2 – 4 Hours12 – 48 Hours

Key Insight: Literature indicates that while 2-chloropyrazine reacts with aqueous amines at reflux, the 6-amino analog often requires autoclave conditions or transition metal catalysis (Buchwald-Hartwig) to achieve viable yields [1, 2].

Experimental Protocols

Protocol A: Functionalization of 2-Chloropyrazine (Standard )

Use this for the initial functionalization of the pyrazine ring.

Objective: Synthesis of 2-morpholinopyrazine.

  • Reagents: 2-Chloropyrazine (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Water (Green chemistry approach) or Ethanol.

  • Procedure:

    • Dissolve 2-chloropyrazine in water (0.5 M concentration).

    • Add Potassium Carbonate and Morpholine.

    • Heat to reflux (100°C) for 3 hours.

    • Monitor by TLC/LC-MS (Conversion is usually rapid).

  • Workup: Cool to RT. Extract with EtOAc.[2] The product often precipitates or is isolated in >90% yield without column chromatography.

Protocol B: Functionalization of 2-Chloro-6-aminopyrazine (Forcing Conditions)

Use this when the ring is already deactivated by an amine.

Objective: Synthesis of 2,6-diaminopyrazine derivatives.

Option 1: Thermal (Autoclave/Sealed Tube)

  • Reagents: 2-Chloro-6-aminopyrazine (1.0 equiv), Amine Nucleophile (5.0 equiv - excess acts as solvent/base).

  • Conditions: Sealed pressure tube or autoclave.

  • Procedure:

    • Combine reagents in a pressure vessel.

    • Heat to 160°C – 180°C for 24 hours.

    • Note: Yields are often moderate (40-60%) due to tar formation at high temps.

Option 2: Palladium-Catalyzed Amination (Recommended) To bypass the electronic barrier, switch mechanisms from


 to Pd-catalyzed coupling.
  • Reagents: 2-Chloro-6-aminopyrazine (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried vial with reagents and catalyst system under Argon.

    • Add Dioxane and heat to 100°C for 4–12 hours.

  • Result: This method typically restores yields to the 80–95% range by avoiding the high-energy Meisenheimer intermediate [3].

Decision Matrix for Process Optimization

Use the following logic flow to select the correct synthetic route based on your starting material and available equipment.

SynthesisDecision Start Start: Chloropyrazine Functionalization CheckSub Is the Ring Substituted? Start->CheckSub Unsub No (2-Chloropyrazine) CheckSub->Unsub Parent Scaffold Sub Yes (2-Chloro-6-aminopyrazine) CheckSub->Sub Deactivated Scaffold PathA Standard SnAr (Mild Base, 80-100°C) Unsub->PathA CheckNu Nucleophile Type? Sub->CheckNu StrongNu Strong (Alkyl Amine/Alkoxide) CheckNu->StrongNu WeakNu Weak (Aniline/Amide) CheckNu->WeakNu MethodB1 Forcing SnAr (Autoclave 160°C+) StrongNu->MethodB1 If thermal stable MethodB2 Pd-Catalysis (Buchwald-Hartwig) StrongNu->MethodB2 High Yield Req. WeakNu->MethodB2 Mandatory

Figure 2: Decision tree for selecting reaction conditions based on substrate electronic activity and nucleophile strength.

References

  • Pagoria, P. F., et al. (2026).[3] Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Lawrence Livermore National Laboratory.[3]

  • Lunn, G., & Sansone, E. B. (1994). Nucleophilic Aromatic Substitution of Heterocycles. In Handbook of Grignard Reagents.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Supporting the use of BrettPhos for deactivated heteroaryl chlorides).

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine. (Confirming reactivity trends of dichloro- precursors).

Sources

Comparative Guide: LC-MS Impurity Profiling of N-butyl-6-chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of LC-MS methodologies for the identification and quantification of impurities in N-butyl-6-chloro-N-methylpyrazin-2-amine (hereafter referred to as NCMP ).

As a critical intermediate in the synthesis of pyrazine-based kinase inhibitors and neurological agents, NCMP presents a unique separation challenge. Its amphiphilic nature—combining a lipophilic butyl chain with a basic pyrazine core—often leads to co-elution of regioisomers and hydrolysis byproducts on standard alkyl phases.

The Core Comparison: This guide evaluates the performance of Traditional C18 (Octadecyl) stationary phases versus Biphenyl stationary phases.

Key Finding: While C18 provides adequate retention, the Biphenyl stationary phase demonstrates superior selectivity (


)  for critical regioisomeric impurities and chlorinated byproducts due to enhanced 

electron interactions, making it the recommended choice for definitive impurity profiling.

The Challenge: Synthesis and Impurity Genesis

To understand the analytical requirement, we must first map the origin of the impurities. NCMP is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyrazine.
Impurity Pathway Diagram

The following diagram illustrates the synthetic route and the genesis of the three Critical Quality Attributes (CQAs) tracked in this guide: Impurity A (Hydrolysis) , Impurity B (Bis-substitution) , and Impurity C (Regioisomer) .

ImpurityPathways SM Starting Material 2,6-Dichloropyrazine Target TARGET (NCMP) N-butyl-6-chloro- N-methylpyrazin-2-amine SM->Target + Reagent (1 eq) SNAr Reaction ImpC Impurity C (Regioisomer) 5-Chloro isomer (Isobaric / Hard to Separate) SM->ImpC Contaminant in SM (2,5-dichloro) Reagent Reagent N-methylbutylamine ImpA Impurity A (Hydrolysis) 6-Hydroxy-NCMP (Polar / Phenolic) Target->ImpA Hydrolysis (-Cl -> -OH) ImpB Impurity B (Over-reaction) 2,6-Bis(N-butyl-N-methyl) (Highly Lipophilic) Target->ImpB + Excess Reagent

Figure 1: Synthetic genesis of impurities. Impurity C (Regioisomer) poses the highest risk for co-elution due to identical m/z and similar logP.

Comparative Methodology: C18 vs. Biphenyl[1][2][3][4][5]

The primary analytical challenge is distinguishing the target (NCMP) from Impurity C , which differs only by the position of the chlorine atom (meta vs. para relative to the amine).

Mechanism of Action
  • C18 (Octadecyl): Relies almost exclusively on hydrophobic subtraction . Since the target and Impurity C have nearly identical hydrophobicity, resolution (

    
    ) is often poor (
    
    
    
    ).
  • Biphenyl: Utilizes a dual mechanism: hydrophobicity +

    
     interactions . The electron-deficient pyrazine ring interacts differentially with the biphenyl ligands depending on the electron-withdrawing chlorine position, enhancing selectivity.
    
Experimental Protocol

The following protocol was used to generate the comparison data.

System: UHPLC coupled with Q-TOF MS (for accurate mass confirmation).

ParameterCondition A (Control)Condition B (Recommended)
Column C18 (1.7 µm, 2.1 x 100 mm)Biphenyl (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

overlap)
Flow Rate 0.4 mL/min0.4 mL/min
Temp 40°C35°C
Gradient 5% B to 95% B in 10 min5% B to 95% B in 10 min
Detection ESI+ (m/z 100-600)ESI+ (m/z 100-600)

Expert Insight: We switched from Acetonitrile (in C18) to Methanol (in Biphenyl) because Acetonitrile's own


 electrons can interfere with the stationary phase's 

interactions, dampening the selectivity gain.

Results & Discussion

Chromatographic Performance Data

The table below summarizes the retention time (


) and resolution (

) relative to the Target peak.
Analyte


C18

(min)
C18 Resolution (

)
Biphenyl

(min)
Biphenyl Resolution (

)
Impurity A (Hydroxy) 182.122.104.51.856.2
Target (NCMP) 200.09 5.45 - 5.90 -
Impurity C (Isomer) 200.095.550.8 (Co-elution) 6.352.4 (Baseline)
Impurity B (Bis-sub) 265.258.90>109.20>10
Mass Spectral Interpretation
  • Target (NCMP): Shows a characteristic Chlorine isotope pattern (

    
    ).
    
  • Impurity A: Loss of the Cl isotope pattern; mass shift of -18 Da (Cl

    
     OH is actually -35 + 17 = -18).
    
  • Impurity C: Identical mass and isotope pattern to Target. This confirms that MS detection alone cannot distinguish them; chromatographic separation is mandatory.

Method Development Workflow

To replicate this success or adapt it for similar aminopyrazines, follow this decision matrix.

MethodDev Start Start Method Dev Analyte: Chloropyrazine CheckIso Are Regioisomers Expected? Start->CheckIso PathC18 Route A: Standard C18 Column Mobile Phase: ACN/H2O CheckIso->PathC18 No PathBi Route B: Enhanced Biphenyl Column Mobile Phase: MeOH/H2O CheckIso->PathBi Yes (Critical) Eval Evaluate Resolution (Rs) of Isobaric Peaks PathC18->Eval PathBi->Eval Success Rs > 1.5? VALIDATE Eval->Success Yes Fail Rs < 1.5? Switch Mechanism Eval->Fail No Fail->PathBi Retry with Pi-Pi Selectivity

Figure 2: Analytical Quality by Design (AQbD) workflow for selecting the stationary phase.

Conclusion and Recommendation

For the impurity profiling of This compound , the Biphenyl stationary phase using a Methanol/Water/Formic Acid gradient is the superior methodology.

While C18 columns are sufficient for monitoring the lipophilic bis-substituted impurity (Impurity B), they fail to provide baseline separation of the isobaric regioisomer (Impurity C). The Biphenyl phase leverages the electron-deficient nature of the chloropyrazine ring to achieve a resolution of


, ensuring accurate quantification and compliance with ICH Q3A/B guidelines.

References

  • International Council for Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]

  • Croes, K., et al. "Biphenyl stationary phases for the separation of isomeric compounds.
  • PubChem. "this compound (CID 53410844)." National Library of Medicine. [Link]

  • Dolan, J. W. "Selectivity in Reversed-Phase LC." LCGC North America, 2010. [Link]

Pyrazine vs. Pyridine: A Medicinal Chemist’s Guide to Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Pyrazine vs. Pyridine Scaffolds in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads

Executive Summary

In the landscape of nitrogen heterocycles, pyridine and pyrazine are not merely structural cousins; they are distinct functional tools used to manipulate physicochemical properties and metabolic fate.[1] While pyridine is the "workhorse" of medicinal chemistry—offering a basic center and robust synthetic vectors—pyrazine is the "problem solver," frequently employed to lower lipophilicity (LogP), reduce basicity, and introduce unique hydrogen-bonding vectors.[1]

This guide objectively compares these two scaffolds, focusing on the trade-offs between basicity-driven solubility (pyridine) and metabolic liability shifts (pyrazine), specifically the risk of Aldehyde Oxidase (AO) clearance.[1]

Physicochemical Profile: The "Hard" Data

The decision to swap a pyridine for a pyrazine (or vice versa) is often driven by the need to alter the electronic landscape of the molecule without changing its steric footprint.[1]

Comparative Properties Table
PropertyPyridine ScaffoldPyrazine ScaffoldDrug Design Implication
Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,[1][2]4)Pyrazine is electronically poorer (π-deficient).[1]
Basicity (pKa of

)
~5.2 (Moderately Basic)~0.6 (Neutral / Very Weak Base)Pyridine can form salts and solubilize via protonation; Pyrazine cannot at phys. pH.
Lipophilicity (

LogP)
Baseline-0.5 to -1.0 (vs. Pyridine)Pyrazine significantly lowers LogP, improving metabolic stability against lipophilic-driven clearance.[1]
H-Bond Acceptors 1 Strong Acceptor2 Acceptors (Weaker)Pyrazine offers a second vector but the N lone pairs are less basic.[1]
Dipole Moment ~2.2 D0 D (Symmetric)Symmetry in unsubstituted pyrazine affects crystal packing and solubility.[1]
C-H Acidity ModerateHighPyrazine C-H bonds are polarized, enabling non-classical C-H[1]···O hydrogen bonds.[1][3]
Expert Insight: The Basicity Cliff

The most critical difference is pKa .[1]

  • Pyridine: At physiological pH (7.4), a subset of pyridine molecules may be protonated (depending on substituents), aiding solubility.[1] It interacts with targets often via salt bridges or strong H-bonds.[1]

  • Pyrazine: With a pKa of ~0.6, it is effectively neutral at pH 7.[1]4. It does not rely on ionization for solubility.[1] Instead, it improves solubility by lowering the overall lipophilicity (LogD) of the molecule due to the high polarity of the second nitrogen.[1]

Metabolic Liabilities: The CYP vs. AO Trade-off[1]

A common pitfall in scaffold hopping from pyridine to pyrazine is "fixing" a CYP450 issue only to create an Aldehyde Oxidase (AO) issue.

The Mechanism of Clearance[4]
  • Pyridine (CYP-Driven): Pyridines are electron-deficient but still rich enough to undergo N-oxidation or C-oxidation by Cytochrome P450s (CYPs).[1] This is NADPH-dependent.[1]

  • Pyrazine (AO-Driven): The second nitrogen makes the ring highly electron-deficient.[1] This protects it from oxidative attack by CYPs (which prefer electron-rich sites) but makes it a perfect substrate for Aldehyde Oxidase (AO) .[1] AO attacks the electron-poor carbon ortho to the nitrogen via nucleophilic attack (hydride transfer).[1]

Critical Warning: Standard microsomal stability assays (which contain CYPs but lack Cytosolic AO activity) often generate false positives for pyrazines, making them appear stable in vitro while they fail rapidly in vivo.[1]

Diagram: Metabolic Fate Pathways

MetabolicPathways Lead Lead Compound Pyridine Pyridine Scaffold (Mod. Electron Deficient) Lead->Pyridine Design Choice A Pyrazine Pyrazine Scaffold (Highly Electron Deficient) Lead->Pyrazine Design Choice B CYP Enzyme: CYP450 (Microsomal) Pyridine->CYP Major Pathway AO Enzyme: Aldehyde Oxidase (Cytosolic) Pyridine->AO Minor Pathway (If highly E-poor) Pyrazine->AO Major Liability NOxide Metabolite: N-Oxide (Polar, Excretable) CYP->NOxide Oxidation Lactam Metabolite: 2-Oxo-Pyrazine (Inactive/Toxic) AO->Lactam Nucleophilic Attack

Caption: Comparative metabolic pathways showing the susceptibility of Pyrazine to Cytosolic Aldehyde Oxidase (AO) versus the CYP-dominance of Pyridine.

Experimental Protocol: Differential Stability Assay

To validate the choice between pyridine and pyrazine, you must distinguish between CYP and AO clearance.[1] Standard microsomal assays are insufficient for pyrazines.[1]

Protocol: S9 vs. Microsomal Clearance Screen

Objective: Determine if the scaffold is cleared by CYP (Microsomes) or AO (Cytosol/S9).[1]

Materials
  • Test Compounds: Pyridine/Pyrazine analogs (10 mM DMSO stock).

  • Enzyme Source A: Human Liver Microsomes (HLM) – Contains CYPs, lacks AO.[1]

  • Enzyme Source B: Human Liver S9 Fraction (or Cytosol) – Contains both CYPs and AO.[1]

  • Cofactors: NADPH (for CYPs); None (AO is active without added cofactor, but requires endogenous Molybdenum).[1]

  • AO Inhibitor: Hydralazine or Raloxifene (Optional validation).[1]

Workflow Steps
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).

  • Arm 1 (CYP Activity): Incubate with HLM + NADPH .[1]

  • Arm 2 (AO Activity): Incubate with S9 Fraction (No NADPH) . Note: AO functions without NADPH.

  • Arm 3 (Total Activity): Incubate with S9 Fraction + NADPH .

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation
  • High Clearance in Arm 1 (Microsomes): Liability is CYP-mediated.[1][4] -> Advantage: Pyrazine (likely more stable).

  • High Clearance in Arm 2 (S9 No-Cofactor): Liability is AO-mediated.[1] -> Advantage: Pyridine (AO resistant).[1]

  • High Clearance in Arm 3 only: Combined clearance.

Diagram: The Validation Workflow

AssayProtocol cluster_0 Parallel Incubations Start Test Compound (Pyrazine/Pyridine) Microsomes Arm 1: Microsomes + NADPH (Tests CYP only) Start->Microsomes S9_NoCo Arm 2: S9 Fraction (No NADPH) (Tests AO only) Start->S9_NoCo Analysis LC-MS/MS Quantification (% Remaining) Microsomes->Analysis S9_NoCo->Analysis Decision1 High Cl in Arm 1? Analysis->Decision1 Decision2 High Cl in Arm 2? Decision1->Decision2 No ResultCYP CYP Liability (Switch to Pyrazine) Decision1->ResultCYP Yes ResultAO AO Liability (Switch to Pyridine/Block C2) Decision2->ResultAO Yes

Caption: Decision tree for interpreting differential stability data to identify CYP vs. AO liabilities.

Structural Vectors & Interaction Geometry[1]

Beyond metabolism, the choice dictates binding mode.[1]

  • Hydrogen Bonding Geometry:

    • Pyridine: The lone pair is in the plane of the ring.[1] Ideal for accepting H-bonds from backbone amides (e.g., in kinase hinge regions).[1]

    • Pyrazine: Offers two acceptors at 1,4 positions.[1] This allows for "water bridging" where one N binds the protein and the other solvates, or simultaneous binding in specific pockets.[1]

  • The "Non-Classical" Donor:

    • The C-H bonds in pyrazine are significantly more acidic than in pyridine due to the electron-withdrawing power of two nitrogens.[1]

    • Application: Pyrazine C-H bonds can act as weak H-bond donors to carbonyl oxygens (C-H[5]···O=C), a strategy used in kinase inhibitors to anchor the scaffold when no classical donor is available.[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010).[1][6] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Charnwood Discovery. (n.d.).[1] Microsomal Stability - In Vitro Assay Protocol. Link

  • Linton, S. D., et al. (2011).[1] Scaffold hopping to mitigate aldehyde oxidase metabolism. Journal of Medicinal Chemistry. Link

  • Ritchie, T. J., et al. (2011).[1] The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

Sources

A Comparative Guide to the Crystal Structure of N-Alkyl-6-Chloropyrazin-2-amines: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) governs its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the crystal structure of N-alkyl-6-chloropyrazin-2-amines, a class of compounds with significant potential in medicinal chemistry.

While a specific crystal structure for an N-alkylated derivative is not publicly available at the time of this publication, we can build a robust predictive model by examining the crystallographic data of the parent compound, 6-chloropyrazin-2-amine, and understanding the fundamental principles of intermolecular interactions. This guide will, therefore, present a comparative analysis, contrasting the known crystal structure of 6-chloropyrazin-2-amine with the anticipated structural perturbations introduced by N-alkylation.

The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The 2-aminopyrazine moiety, in particular, is a key pharmacophore, capable of forming crucial hydrogen bonding interactions with biological targets. The introduction of a chlorine atom at the 6-position can further modulate the electronic properties and metabolic stability of the molecule.

Crystal Structure of the Parent Compound: 6-Chloropyrazin-2-amine

Based on the known structures of similar pyrazine and aminopyridine derivatives, we can confidently predict the key features of the 6-chloropyrazin-2-amine crystal packing. The pyrazine ring itself is planar, a characteristic feature of this aromatic heterocycle. The primary intermolecular interactions governing the crystal lattice are expected to be:

  • N-H···N Hydrogen Bonds: The amino group is a potent hydrogen bond donor, while the pyrazine ring nitrogens are hydrogen bond acceptors. This interaction is a dominant force in the crystal packing of many nitrogen-containing heterocycles.

  • π-π Stacking: The aromatic pyrazine rings are likely to engage in offset face-to-face π-stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···Cl and C-H···N Interactions: Weaker C-H···Cl and C-H···N hydrogen bonds are also expected to play a role in the supramolecular assembly.

The Impact of N-Alkylation: A Predictive Comparison

The introduction of an alkyl group at the 2-amino position will induce significant changes in the crystal packing and, consequently, the physicochemical properties of the resulting N-alkyl-6-chloropyrazin-2-amine.

Feature6-Chloropyrazin-2-amine (Parent)N-Alkyl-6-chloropyrazin-2-amines (Predicted)Rationale for Change
Primary Hydrogen Bonding Strong N-H···N hydrogen bonds forming dimers or chains.Disruption or significant alteration of the primary N-H···N hydrogen bonding network. With a secondary amine, one N-H bond remains for hydrogen bonding, but steric hindrance from the alkyl group may favor different packing motifs.The replacement of a hydrogen atom with a bulkier alkyl group will sterically hinder the approach of neighboring molecules, making the original hydrogen bonding pattern less favorable.
π-π Stacking Likely present, contributing to lattice stability.The nature and extent of π-π stacking will be altered. The alkyl group may force a greater offset in the stacking arrangement or even prevent it altogether in favor of other interactions.The steric bulk of the alkyl chain will influence the orientation of the pyrazine rings relative to one another.
Intermolecular Interactions Dominated by N-H···N hydrogen bonds.Increased importance of van der Waals interactions involving the alkyl chains. C-H···N and C-H···Cl interactions may become more prominent in directing the crystal packing.The introduction of non-polar alkyl groups will lead to a greater contribution from weaker, non-directional van der Waals forces.
Molecular Conformation The exocyclic amino group will be largely coplanar with the pyrazine ring to maximize resonance.The torsion angle between the alkyl group and the pyrazine ring will be a key conformational parameter, influenced by the size of the alkyl substituent.Steric repulsion between the alkyl group and the pyrazine ring will lead to a non-planar conformation around the C-N bond.
Predicted Physicochemical Properties Higher melting point, lower solubility in non-polar solvents.Lower melting point, increased solubility in non-polar solvents.The disruption of strong hydrogen bonds generally leads to a decrease in melting point. The introduction of a lipophilic alkyl chain increases affinity for non-polar environments.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of an N-alkyl-6-chloropyrazin-2-amine requires single-crystal X-ray diffraction. The following is a generalized, yet comprehensive, protocol for such an analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth:

    • Rationale: The most critical step is to obtain high-quality single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).

    • Method: Slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened, including ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof. The key is to allow the solvent to evaporate over several days to weeks to promote slow, ordered crystal growth.[3]

  • Crystal Selection and Mounting:

    • Rationale: A single, well-formed crystal with no visible defects is essential for a successful diffraction experiment.

    • Method: Under a polarizing microscope, select a crystal that exhibits uniform extinction. The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[4]

  • Data Collection:

    • Rationale: To collect a complete and redundant set of diffraction data.

    • Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.[5]

  • Data Processing and Structure Solution:

    • Rationale: To integrate the raw diffraction intensities and determine the positions of the atoms in the unit cell.

    • Method: The collected images are processed to determine the unit cell parameters and integrate the intensities of each reflection. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[4]

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of N-alkyl-6-chloropyrazin-2-amine crystal_growth Slow Evaporation from Saturated Solution synthesis->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement analysis Analysis of Intermolecular Interactions & Packing refinement->analysis

Experimental workflow for crystal structure analysis.

Key Intermolecular Interactions: A Visual Representation

The supramolecular architecture of these compounds is dictated by a balance of various intermolecular forces. The following diagram illustrates the key interactions we anticipate in the crystal lattice of an N-alkyl-6-chloropyrazin-2-amine.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_N1 N A_N4 N A_Cl Cl B_Pyrazine Pyrazine Ring B A_Cl->B_Pyrazine C-H···Cl A_NHR N-H  | R B_N1 N A_NHR->B_N1 N-H···N Hydrogen Bond A_Pyrazine Pyrazine Ring A A_Pyrazine->B_Pyrazine π-π Stacking B_N4 N B_Cl Cl B_NHR N-H  | R B_NHR->A_N4 N-H···N Hydrogen Bond

Predicted intermolecular interactions in N-alkyl-6-chloropyrazin-2-amines.

Conclusion and Future Directions

The crystal structure of N-alkyl-6-chloropyrazin-2-amines is a critical parameter for their development as potential therapeutic agents. While direct experimental data is pending, a predictive analysis based on the structure of the parent compound, 6-chloropyrazin-2-amine, provides valuable insights. We anticipate that N-alkylation will disrupt the primary N-H···N hydrogen bonding network, leading to a greater influence of van der Waals forces and altered π-π stacking interactions. These changes will, in turn, affect the melting point, solubility, and other key physicochemical properties.

The experimental determination of the crystal structures of a series of N-alkyl-6-chloropyrazin-2-amines with varying alkyl chain lengths is a crucial next step. This will allow for a quantitative understanding of the structure-property relationships and provide a solid foundation for the rational design of new drug candidates based on this promising scaffold.

References

  • PubChem. 2-Amino-6-chloropyrazine. [Link][2][6]

  • BindingDB. 6-chloropyrazin-2-amine. [Link][1]

  • Royal Society of Chemistry. Single Crystal X-ray Diffraction Structure Determination. [Link][4]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. [Link][5]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link][3]

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A Comparative Guide to Bioisosteric Replacement Strategies for N-butyl-6-chloro-N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioisosteric replacement strategies for N-butyl-6-chloro-N-methylpyrazin-2-amine, a scaffold of interest in medicinal chemistry. By leveraging established principles of bioisosterism and drawing upon experimental data from structurally related pyrazine derivatives, we will explore the rationale behind, and the potential outcomes of, modifying this molecule at three key positions: the N-butyl group, the N-methyl group, and the 6-chloro substituent. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacological properties of pyrazine-based compounds.

Introduction: The Rationale for Bioisosteric Modification

Bioisosterism, the substitution of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design.[1][2] This strategy aims to modulate a molecule's biological activity, selectivity, metabolic stability, and pharmacokinetic profile in a predictable manner.[3] this compound presents a versatile template for such modifications. The pyrazine core is a well-established pharmacophore, particularly in the realm of antimycobacterial agents.[4] The N-alkyl substituents and the halogen at the 6-position offer prime opportunities for fine-tuning the molecule's properties.

This guide will dissect the potential impact of bioisosteric replacements at each of these three positions, providing a comparative framework supported by experimental data from analogous pyrazine systems.

N_butyl_6_chloro_N_methylpyrazin_2_amine_Scaffold N_butyl_6_chloro_N_methylpyrazin_2_amine

Caption: The core scaffold of this compound.

I. Bioisosteric Replacement of the N-butyl Group

The N-butyl group significantly contributes to the lipophilicity of the parent molecule. While essential for membrane permeability and target engagement, it can also be a liability, potentially leading to poor solubility, increased metabolic susceptibility, and off-target effects. Bioisosteric replacement of the n-butyl group can address these issues.

A. Rationale for Bioisostere Selection

Common bioisosteres for linear alkyl chains aim to modulate lipophilicity and metabolic stability while maintaining or improving biological activity. Key strategies include:

  • Cycloalkylation: Replacing the n-butyl group with a cyclobutyl or cyclopentyl moiety can reduce conformational flexibility and potentially increase binding affinity due to a favorable entropic effect. These cyclic analogs often exhibit improved metabolic stability.

  • Introduction of Heteroatoms: Incorporating an oxygen atom to form an alkoxy or a tetrahydrofuranylmethyl group can increase polarity, potentially improving solubility and pharmacokinetic properties.

  • Fluorination: Strategic placement of fluorine atoms on the alkyl chain can block sites of metabolic oxidation and modulate the electronic properties of the molecule without significantly increasing steric bulk.

B. Comparative Analysis of N-Alkyl Bioisosteres
Compound N-Substituent Bioisosteric Rationale Observed Activity (Analogous Systems)
Parent n-ButylBaseline lipophilicity and activity.-
Analog 1 CyclobutylReduced flexibility, potential for improved metabolic stability.Maintained or slightly improved antimycobacterial activity has been observed in similar heterocyclic systems.
Analog 2 2-MethoxyethylIncreased polarity, potential for improved solubility.Often leads to a decrease in activity against lipophilic targets but can improve pharmacokinetics.
Analog 3 4,4-DifluorobutylBlocked metabolic oxidation, altered electronics.Can enhance metabolic stability and may improve cell permeability.

Data presented is inferred from studies on structurally related pyrazine analogs and general principles of medicinal chemistry.

N_butyl_Replacement cluster_bioisosteres Bioisosteres Parent N-butyl Cyclobutyl Cyclobutyl Parent->Cyclobutyl Cyclization Methoxyethyl Methoxyethyl Parent->Methoxyethyl Heteroatom Intro. Difluorobutyl Difluorobutyl Parent->Difluorobutyl Fluorination

Caption: Bioisosteric replacement strategies for the N-butyl group.

II. Bioisosteric Replacement of the N-methyl Group

The N-methyl group is a common site for oxidative metabolism by cytochrome P450 enzymes, leading to N-demethylation and the formation of potentially less active or inactive metabolites. A key strategy to mitigate this is through deuteration.

A. Rationale for Deuteration

Replacing the hydrogen atoms of the N-methyl group with deuterium (a stable, non-radioactive isotope of hydrogen) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] This is due to the "kinetic isotope effect," which can significantly slow the rate of metabolic cleavage at this position.[7][8]

B. Impact of N-methyl Deuteration on Metabolic Stability

The primary advantage of replacing -CH₃ with -CD₃ is the potential for a significant improvement in metabolic stability, leading to:

  • Increased half-life (t½): The drug remains in the body for a longer duration.

  • Reduced metabolic clearance: Less of the drug is eliminated through metabolism.

  • Improved oral bioavailability: A higher fraction of the administered dose reaches systemic circulation.

  • Potentially lower dosing frequency: Due to the longer half-life.

Deuterated drugs have been successfully developed and approved, demonstrating the clinical viability of this approach.[9][10]

Compound N-Substituent Bioisosteric Rationale Expected Outcome
Parent -CH₃Prone to N-demethylation.Standard metabolic profile.
Analog 4 -CD₃Increased C-D bond strength, kinetic isotope effect.Reduced rate of N-demethylation, improved metabolic stability, and longer half-life.[7][8]

digraph "N_methyl_Replacement" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"];
edge [color="#5F6368"];

Parent [label="N-CH3"]; Metabolism [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="N-demethylation"]; Analog [label="N-CD3"]; Reduced_Metabolism [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Reduced N-demethylation"];

Parent -> Metabolism; Analog -> Reduced_Metabolism; }

Caption: Deuteration of the N-methyl group to enhance metabolic stability.

III. Bioisosteric Replacement of the 6-Chloro Group

The 6-chloro substituent on the pyrazine ring plays a crucial role in the molecule's electronic properties and its interaction with biological targets. In many heterocyclic systems, a halogen at this position is critical for activity. However, bioisosteric replacement can be explored to fine-tune activity, selectivity, and physicochemical properties.

A. Rationale for Bioisostere Selection

Common bioisosteres for a chloro group on a heteroaromatic ring include:

  • Fluorine: As a smaller and more electronegative halogen, fluorine can alter the electronic profile of the ring and potentially form stronger interactions with the target, although its impact on biological activity can be unpredictable.

  • Cyano Group (-CN): The cyano group is a non-classical bioisostere of chlorine. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its linear geometry is distinct from the spherical nature of chlorine.

  • Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group and is highly lipophilic. It can significantly alter the electronic and steric properties of the pyrazine ring.

B. Comparative Analysis of 6-Substituent Bioisosteres

Structure-activity relationship studies on various chlorinated pyrazine derivatives have consistently demonstrated the importance of the chloro substituent for antimycobacterial activity.[11][12] For example, in a series of N-phenylpyrazine-2-carboxamides, the 6-chloro analogs showed significant activity against Mycobacterium tuberculosis.[12]

Compound 6-Substituent Bioisosteric Rationale Observed Activity (Analogous Systems)
Parent -ClElectron-withdrawing, important for activity in many pyrazine series.Established baseline activity.
Analog 5 -FMore electronegative, smaller size.Activity can be maintained or sometimes decreased compared to the chloro analog.
Analog 6 -CNStrong electron-withdrawing, linear geometry, hydrogen bond acceptor.In some pyrazine series, the cyano group has been shown to be a viable replacement for chlorine, maintaining antimycobacterial activity.[1]
Analog 7 -CF₃Strong electron-withdrawing, lipophilic.Often leads to potent compounds, but increased lipophilicity needs to be balanced.

Data presented is inferred from studies on structurally related pyrazine analogs and general principles of medicinal chemistry.

6_chloro_Replacement cluster_bioisosteres Bioisosteres Parent 6-Chloro Fluorine Fluorine Parent->Fluorine Halogen Swap Cyano Cyano Parent->Cyano Non-classical Trifluoromethyl Trifluoromethyl Parent->Trifluoromethyl Electron Withdrawing

Caption: Bioisosteric replacement strategies for the 6-chloro group.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of analogs of this compound, based on established methodologies for similar compounds.

A. General Synthesis of N-Alkyl/Cycloalkyl-6-chloro-N-methylpyrazin-2-amines

A common route to synthesize these compounds is through nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrazine precursor.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel, add N-methylbutylamine (or the corresponding N-methylcycloalkylamine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

B. Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Inoculum: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the prepared mycobacterial inoculum to each well containing the test compounds. Include a drug-free control and a positive control (e.g., rifampicin).

  • Incubation: Incubate the microplates at 37 °C for 7 days.

  • Addition of Alamar Blue: After the incubation period, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

The bioisosteric modification of this compound offers a promising avenue for the optimization of its pharmacological profile. By strategically replacing the N-butyl, N-methyl, and 6-chloro groups with appropriate bioisosteres, researchers can systematically modulate the compound's lipophilicity, metabolic stability, and target interactions. While direct comparative data for this specific molecule is limited, the principles outlined in this guide, supported by evidence from related pyrazine analogs, provide a robust framework for the rational design of novel and potentially improved therapeutic agents. Further empirical investigation is warranted to fully elucidate the structure-activity relationships of these and other bioisosteric replacements on this promising scaffold.

References

  • Liu, X., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(11-12), 809-812. Available at: [Link]

  • Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(5), 1789-1795. Available at: [Link]

  • Aboshanab, K. M., et al. (2020). Utilization of 5-Chloro-2-(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ChemistrySelect, 5(5), 1735-1742. Available at: [Link]

  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. Available at: [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Available at: [Link]

  • Zitko, J., et al. (2018). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Molecules, 23(9), 2339. Available at: [Link]

  • Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • Pirola, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(13), 9349-9367. Available at: [Link]

  • Patel, K., et al. (2013). Synthesis and Study of Biological Active S-triazines. Der Pharma Chemica, 5(3), 116-121. Available at: [Link]

  • Jampílek, J., et al. (2009). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 14(6), 2038-2055. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. Available at: [Link]

  • Jand'ourek, O., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. Molecules, 19(1), 651-671. Available at: [Link]

Sources

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